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  • Product: 2',5'-Dideoxyinosine
  • CAS: 72448-59-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Biological Profile and Off-Target Effects of 2',3'-Dideoxyinosine (Didanosine)

This guide provides an in-depth analysis of 2',3'-dideoxyinosine (ddI), a significant nucleoside analog in antiviral therapy. We will explore its core biological functions, mechanisms of action, and the critical off-targ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2',3'-dideoxyinosine (ddI), a significant nucleoside analog in antiviral therapy. We will explore its core biological functions, mechanisms of action, and the critical off-target effects that researchers and drug development professionals must consider.

Introduction and Chemical Properties

2',3'-Dideoxyinosine, commonly known as Didanosine (ddI), is a synthetic purine nucleoside analog.[1] First described in 1975 and approved for clinical use in the United States in 1991, it became a key component in the treatment of HIV/AIDS.[2] Structurally, it is a dideoxynucleoside where the 3'-hydroxyl group on the sugar moiety is replaced by a hydrogen atom.[3] This modification is central to its mechanism of action.

PropertyValue
IUPAC Name9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
Molecular FormulaC₁₀H₁₂N₄O₃
Molar Mass236.231 g·mol⁻¹
CAS Number69655-05-6

Core Biological Profile: Antiviral Activity

Didanosine is a potent inhibitor of the human immunodeficiency virus (HIV) replication.[3][4] It is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs and is used in combination with other medications as part of highly active antiretroviral therapy (HAART).[2] Clinical studies have demonstrated its efficacy in reducing viral load, as indicated by decreases in serum p24 antigen levels, and in improving immune function, evidenced by increases in CD4 cell counts.[1][5][6]

Mechanism of Action: A Chain-Terminating Inhibitor

The antiviral activity of didanosine is not direct but relies on intracellular metabolic activation.[1][7]

Intracellular Activation Pathway

Once inside a host cell, didanosine undergoes a series of enzymatic conversions to its active form, dideoxyadenosine triphosphate (ddATP).[2][3][7]

  • Phosphorylation: Didanosine is first phosphorylated to dideoxyinosine monophosphate (ddI-MP) by a cytosolic 5'-nucleotidase.[8][9]

  • Amination: ddI-MP is then converted to dideoxyadenosine monophosphate (ddA-MP) by adenylosuccinate synthetase and lyase.[9]

  • Further Phosphorylation: Subsequent phosphorylations by cellular kinases convert ddA-MP to dideoxyadenosine diphosphate (ddA-DP) and finally to the active triphosphate form, ddATP.[3]

G ddI Didanosine (ddI) ddIMP ddI-Monophosphate (ddI-MP) ddI->ddIMP Cytosolic 5'-Nucleotidase ddAMP ddA-Monophosphate (ddA-MP) ddIMP->ddAMP Adenylosuccinate Synthetase/Lyase ddADP ddA-Diphosphate (ddA-DP) ddAMP->ddADP Cellular Kinases ddATP Dideoxyadenosine Triphosphate (ddATP) (Active Form) ddADP->ddATP Cellular Kinases

Intracellular activation pathway of Didanosine (ddI).

Inhibition of HIV Reverse Transcriptase

The active metabolite, ddATP, acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase.[2]

  • Competitive Inhibition: ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of HIV reverse transcriptase.[2]

  • Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the ddATP molecule prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[3]

G cluster_0 Viral DNA Synthesis RT HIV Reverse Transcriptase vDNA Growing Viral DNA RT->vDNA elongation Chain Elongation vDNA->elongation Phosphodiester Bond Formation termination Chain Termination vDNA->termination No 3'-OH group, prevents further elongation dATP dATP (Natural Substrate) dATP->RT Incorporation ddATP ddATP (Active ddI) ddATP->RT Competitive Inhibition & Incorporation

Mechanism of HIV reverse transcriptase inhibition by ddATP.

Pharmacokinetics

Didanosine exhibits linear pharmacokinetics over a broad dose range.[10][11] It is rapidly absorbed, distributed, and eliminated.[10]

Pharmacokinetic ParameterValue
Bioavailability30% to 54%[2]
Protein Binding< 5%[2]
Elimination Half-life1.5 hours[1][2]
ExcretionPrimarily renal[2]
Peak Plasma ConcentrationReached in 30-60 minutes[10]

Off-Target Effects and Toxicities

Despite its therapeutic benefits, didanosine is associated with significant dose-limiting toxicities.[1][6]

Major Toxicities
  • Peripheral Neuropathy: A painful peripheral neuropathy is a major dose-limiting toxic effect.[1][5][6][12]

  • Pancreatitis: Pancreatitis is another serious and potentially life-threatening toxicity associated with didanosine use.[1][5][6][12]

  • Hepatotoxicity: Asymptomatic elevations in serum aminotransferase levels have been observed.[1][12]

  • Hyperuricemia: Asymptomatic elevations in serum urate levels are also noted.[1][5][12]

Mitochondrial Toxicity

A primary off-target effect of didanosine and other NRTIs is mitochondrial toxicity. The active metabolite, ddATP, can be incorporated by human mitochondrial DNA polymerase gamma (Polγ), leading to impaired mitochondrial DNA replication and subsequent mitochondrial dysfunction.[13] This can manifest as aberrant cristae and a decrease in mitochondrial DNA copy number in human cell lines.[13]

Immunotoxicity

Studies in mice have shown that didanosine can selectively target the immune system.[14] While innate immunity appears unaffected, humoral immunity is more significantly suppressed than cell-mediated immunity.[14] A No Observable Adverse Effect Level (NOAEL) for immunotoxicity following 14 days of exposure was determined to be 250 mg/kg in mice.[14]

Potential Anticancer Activity

Interestingly, some research suggests that 2'-deoxyinosine, a related compound, may have applications in cancer therapy. It has been shown to enhance the antitumor activity of 5-fluorouracil in human colorectal cell lines and xenografts.[15][16] This is achieved by modulating the cellular pharmacology of 5-fluorouracil and enhancing apoptosis.[16] While this is not a direct effect of 2',3'-dideoxyinosine, it highlights the potential for nucleoside analogs to have broader therapeutic applications.

Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To determine the concentration of didanosine required to inhibit HIV replication in a cell-based assay.

Methodology:

  • Cell Culture: Culture a suitable human T-cell line (e.g., C-8166 or MT-4) in appropriate growth medium.

  • Drug Preparation: Prepare a stock solution of didanosine and create a series of serial dilutions.

  • Infection: Infect the cells with a known titer of HIV.

  • Treatment: Immediately after infection, add the different concentrations of didanosine to the cell cultures. Include a no-drug control.

  • Incubation: Incubate the cultures for a period that allows for viral replication (e.g., 4-7 days).

  • Endpoint Measurement: Measure the extent of viral replication. A common method is to quantify the amount of p24 viral antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of didanosine that inhibits viral replication by 50% compared to the no-drug control.

Cytotoxicity Assay

Objective: To determine the concentration of didanosine that is toxic to host cells.

Methodology:

  • Cell Culture: Use the same cell line as in the antiviral assay (e.g., MT-4).

  • Treatment: Treat uninfected cells with the same serial dilutions of didanosine used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of didanosine that reduces cell viability by 50%.

Conclusion

2',3'-Dideoxyinosine is a powerful antiretroviral agent with a well-defined mechanism of action. Its clinical utility is, however, tempered by significant off-target effects, most notably peripheral neuropathy, pancreatitis, and mitochondrial toxicity. A thorough understanding of its biological profile, intracellular metabolism, and toxicological liabilities is essential for its safe and effective use in therapeutic regimens and for the development of next-generation nucleoside analogs with improved safety profiles.

References

  • Didanosine - Wikipedia. (URL: [Link])

  • Didanosine | C10H12N4O3 | CID 135398739 - PubChem. (URL: [Link])

  • Immunotoxicity of 2',3'-dideoxyinosine in female B6C3F1 mice - PubMed. (URL: [Link])

  • Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed. (URL: [Link])

  • Enhanced antitumor activity of 5-fluorouracil in combination with 2'-deoxyinosine in human colorectal cell lines and human colon tumor xenografts | Request PDF - ResearchGate. (URL: [Link])

  • 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial - PubMed. (URL: [Link])

  • DIDANOSINE 1. Exposure Data - IARC Publications. (URL: [Link])

  • Phase I Study of 2'-3'-dideoxyinosine Administered Orally Twice Daily to Patients With AIDS or AIDS-related Complex and Hematologic Intolerance to Zidovudine - PubMed. (URL: [Link])

  • Once-daily administration of 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. Results of a Phase I trial - PubMed. (URL: [Link])

  • Didanosine. An update on its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV disease - PubMed. (URL: [Link])

  • Cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine - PubMed - NIH. (URL: [Link])

  • Enhanced antitumor activity of 5-fluorouracil in combination with 2'-deoxyinosine in human colorectal cell lines and human colon tumor xenografts - PubMed. (URL: [Link])

  • Pharmacokinetics of didanosine in patients with acquired immunodeficiency syndrome or acquired immunodeficiency syndrome-related complex - PubMed. (URL: [Link])

  • Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - NIH. (URL: [Link])

  • Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells - PubMed. (URL: [Link])

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed. (URL: [Link])

  • The National Cancer Institute phase I study of 2',3'-dideoxyinosine administration in adults with AIDS or AIDS-related complex: analysis of activity and toxicity profiles - PubMed. (URL: [Link])

  • Proposed metabolic pathways of didanosine. - ResearchGate. (URL: [Link])

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. (URL: [Link])

  • Cellular Respiration Part 3: The Electron Transport Chain and Oxidative Phosphorylation. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Structural Modifications of Synthetic Purine Nucleoside Analogs

Abstract Purine nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic efficacy is deeply rooted in the subtle yet impactful structural modifications made to the natural purine n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Purine nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic efficacy is deeply rooted in the subtle yet impactful structural modifications made to the natural purine nucleoside scaffold. These modifications are meticulously designed to exploit the enzymatic machinery of pathological cells or viruses, leading to the disruption of nucleic acid synthesis and, ultimately, cell death or inhibition of replication. This guide provides a comprehensive technical overview of the key structural modifications of synthetic purine nucleoside analogs, delving into the synthetic strategies, the rationale behind these modifications, and their profound impact on biological activity. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for understanding the intricate relationship between structure and function in this critical class of therapeutic agents.

Introduction: The Enduring Legacy of Purine Nucleoside Analogs

Purine nucleoside analogs are synthetic compounds designed to mimic their endogenous counterparts, adenosine and guanosine. This molecular mimicry allows them to be recognized and processed by cellular or viral enzymes involved in nucleic acid metabolism. However, their modified structures introduce a critical flaw in the replication or metabolic processes, leading to therapeutic effects. The primary mechanisms of action include the inhibition of key enzymes involved in DNA and RNA synthesis and incorporation into nascent nucleic acid chains, causing chain termination or dysfunctional genetic material.

The clinical success of numerous purine nucleoside analogs, such as the antiviral agents acyclovir and tenofovir, and the anticancer drugs fludarabine and cladribine, underscores the power of this therapeutic strategy. The journey of developing these life-saving drugs has been one of continuous innovation in synthetic chemistry, driven by an ever-deepening understanding of virology and oncology at the molecular level. This guide will explore the pivotal structural modifications that have paved the way for these advancements.

The Anatomy of Modification: A Tale of Two Moieties

The structure of a purine nucleoside offers two primary canvases for modification: the purine base itself and the associated sugar moiety. Strategic alterations to either of these components can dramatically influence the compound's pharmacological profile, including its substrate specificity for viral or cellular enzymes, its metabolic stability, and its mechanism of action.

G cluster_purine Purine Base Modifications cluster_sugar Sugar Moiety Modifications C2 C2 Position C6 C6 Position C8 C8 Position N7 N7 Position N9 N9 Position S2_prime 2' Position S3_prime 3' Position S4_prime 4' Position Carbocyclic Carbocyclic Analogs L_Nucleosides L-Nucleosides Core Purine Nucleoside Analog Core Core->C2 Core->C6 Core->C8 Core->N7 Core->N9 Core->S2_prime Core->S3_prime Core->S4_prime Core->Carbocyclic Core->L_Nucleosides

Caption: Key modification sites on the purine nucleoside analog scaffold.

Modifications of the Purine Base: Expanding the Pharmacophore

The purine ring system, with its multiple nitrogen and carbon atoms, presents numerous opportunities for synthetic modification. These alterations can influence the analog's interaction with target enzymes and its susceptibility to metabolic inactivation.

C6 Position Modifications: A Gateway to Diverse Functionality

The C6 position of the purine ring is a frequent target for modification, particularly for converting readily available inosine or guanosine derivatives into a wide array of analogs.

Rationale: Introducing substituents at the C6 position can modulate the analog's hydrogen bonding capabilities and steric profile, thereby influencing its interaction with the active sites of polymerases and kinases. Furthermore, functionalization at C6 can block catabolic pathways that would otherwise inactivate the drug.

Synthetic Strategies: A common and effective method for C6 modification involves the deoxygenative chlorination of sugar-protected inosine derivatives using reagents like phosphorus oxychloride (POCl₃) or Vilsmeier-Haack combinations. The resulting 6-chloropurine nucleoside is a versatile intermediate that can undergo nucleophilic aromatic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. More recently, photoredox/nickel dual catalysis has emerged as a powerful tool for the C6-alkylation of purine nucleosides, allowing for the coupling of unprotected nucleosides with readily available alkyl bromides.

Experimental Protocol: C6-Alkylation via Photoredox/Nickel Dual Catalysis

  • Reaction Setup: In a nitrogen-filled glovebox, combine the 6-chloropurine nucleoside (1.0 equiv), an alkyl bromide (2.0 equiv), an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol %), a nickel catalyst (e.g., NiCl₂·glyme, 10 mol %), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol %) in a vial.

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by the addition of a sacrificial electron donor (e.g., an amine).

  • Reaction Conditions: Seal the vial and irradiate with blue light-emitting diodes (LEDs) at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a suitable reagent, dilute with an organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C6-alkylated purine nucleoside analog.

C2 and C8 Position Modifications: Fine-Tuning Specificity

Modifications at the C2 and C8 positions of the purine ring are also crucial for developing analogs with improved therapeutic indices.

Rationale: Substituents at the C2 position can enhance the binding affinity and selectivity for viral polymerases over host cell polymerases. C8 modifications can influence the syn/anti conformation of the nucleoside, which is critical for its interaction with enzymes.

Synthetic Strategies: Transition metal-catalyzed cross-coupling reactions are well-established for the functionalization of the C2 and C8 positions. Direct C-H bond activation has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-functionalized purine precursors. Palladium-catalyzed direct arylation, for instance, allows for the coupling of purine nucleosides with aryl halides at the C8 position.

N7 and N9 Isomers: Exploring Regiochemical Diversity

The glycosidic bond in naturally occurring purine nucleosides is at the N9 position. However, synthetic strategies that allow for the creation of N7-glycosylated isomers have led to the discovery of analogs with unique biological properties.

Rationale: The regiochemistry of the glycosidic bond significantly impacts the three-dimensional structure of the nucleoside and its ability to fit into the active site of target enzymes. N7-isomers can exhibit different biological activities or metabolic fates compared to their N9 counterparts.

Synthetic Strategies: The regioselective synthesis of N7- or N9-purine nucleosides can be controlled by the choice of reaction conditions and protecting groups. For example, the glycosylation of 6-chloropurine can be directed towards the N7 position by using specific Lewis acids like tin tetrachloride or titanium tetrachloride.

Modifications of the Sugar Moiety: Altering Conformation and Stability

The sugar moiety of a nucleoside analog plays a critical role in its biological activity. Modifications to the sugar ring can influence its conformation (sugar pucker), its recognition by nucleoside transporters and kinases, and its ability to act as a chain terminator.

2'-Modifications: Enhancing Antiviral Potency

The 2'-position of the sugar ring is a key site for modifications that can confer significant antiviral activity.

Rationale: The presence of a 2'-hydroxyl group distinguishes ribo- from deoxyribonucleosides. Introducing substituents at this position can alter the sugar pucker, which in turn affects the overall conformation of the nucleoside. This can lead to enhanced binding to viral polymerases and can also prevent the formation of the 3',5'-phosphodiester bond, resulting in chain termination.

Key 2'-Modifications and Their Impact:

ModificationExample AnalogRationale and Impact
2'-Fluoro FludarabineThe high electronegativity of fluorine alters the sugar pucker and can increase the stability of the glycosidic bond.
2'-C-Methyl 2'-C-MethyladenosineThe bulky methyl group can sterically hinder the addition of the next nucleotide, acting as a non-obligate chain terminator.

Experimental Protocol: Synthesis of a 2'-Deoxy-2'-Fluoro-Arabinofuranosyl Purine Nucleoside

  • Glycosylation: Couple a protected 2-deoxy-2-fluoro-arabinofuranosyl halide with a silylated purine base in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Deprotection: Remove the protecting groups from the sugar and the purine base using appropriate deprotection conditions (e.g., methanolic ammonia for acyl groups).

  • Purification: Purify the final product by recrystallization or column chromatography to obtain the desired 2'-deoxy-2'-fluoro-arabinofuranosyl purine nucleoside.

Carbocyclic Analogs: Enhancing Metabolic Stability

Carbocyclic nucleosides are a class of analogs in which the furanose ring oxygen is replaced by a methylene group.

Rationale: The absence of the ring oxygen makes carbocyclic nucleosides resistant to cleavage by phosphorylases, thereby increasing their metabolic stability and oral bioavailability.

Synthetic Strategies: The synthesis of carbocyclic nucleosides typically involves the construction of a suitably functionalized cyclopentane or cyclopentene ring, followed by the stereoselective introduction of the purine base. Palladium-catalyzed coupling of a purine derivative to a resin-bound allylic benzoate is an efficient solid-phase synthetic route.

G cluster_workflow Solid-Phase Synthesis of Carbocyclic Nucleosides Resin Resin Support Allylic_Benzoate Resin-bound Allylic Benzoate Resin->Allylic_Benzoate Coupling Palladium-Catalyzed Coupling with Purine Allylic_Benzoate->Coupling Functionalization On-Resin Functionalization (Optional) Coupling->Functionalization Cleavage Acidic Cleavage Functionalization->Cleavage Carbocyclic_Nucleoside Carbocyclic Nucleoside Cleavage->Carbocyclic_Nucleoside

Caption: Workflow for the solid-phase synthesis of carbocyclic nucleosides.

L-Nucleosides: A Mirror Image Approach

L-nucleosides are the enantiomers of the naturally occurring D-nucleosides.

Rationale: The unnatural stereochemistry of L-nucleosides often makes them poor substrates for cellular enzymes, leading to reduced cytotoxicity. However, some viral polymerases can tolerate L-nucleosides, making them selective antiviral agents.

Enzymatic Synthesis: A Greener Approach

While chemical synthesis remains a cornerstone of nucleoside analog development, enzymatic methods offer a more sustainable and often more stereoselective alternative. Nucleoside phosphorylases are particularly useful for the synthesis of purine nucleoside analogs through transglycosylation reactions.

Rationale: Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. The high stereospecificity of enzymes can simplify the synthesis of complex nucleoside analogs.

Experimental Protocol: Enzymatic Synthesis of Vidarabine (ara-A)

  • Reaction Mixture: Prepare a buffered aqueous solution containing uridine as the ribosyl donor, adenine as the acceptor base, and a suitable purine nucleoside phosphorylase.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.0) for a specified period.

  • Monitoring: Monitor the progress of the reaction by HPLC.

  • Purification: Once the reaction has reached equilibrium or completion, purify the desired product, vidarabine, from the reaction mixture using chromatographic techniques.

Structure-Activity Relationships and Biological Data

The ultimate goal of structural modification is to enhance the therapeutic index of a purine nucleoside analog. This is achieved by maximizing its activity against the target (e.g., a virus or cancer cell) while minimizing its toxicity to the host. The following table provides a snapshot of the biological activities of some key purine nucleoside analogs.

Table 1: Biological Activity of Representative Purine Nucleoside Analogs

AnalogTargetIC₅₀ / EC₅₀CC₅₀Therapeutic Use
AcyclovirHerpes Simplex Virus (HSV)0.1 - 1.0 µM>300 µMAntiviral
GanciclovirCytomegalovirus (CMV)0.2 - 2.5 µM>20 µMAntiviral
TenofovirHIV, HBV0.01 - 0.1 µM>100 µMAntiviral
FludarabineChronic Lymphocytic Leukemia~1 µMVariesAnticancer
CladribineHairy Cell Leukemia~5 nMVariesAnticancer
RemdesivirEbola, SARS-CoV-20.01 - 0.1 µM>10 µMAntiviral

Note: IC₅₀, EC₅₀, and CC₅₀ values are approximate and can vary depending on the cell line and assay conditions.

Future Directions: The Next Generation of Purine Nucleoside Analogs

The field of purine nucleoside analog research continues to evolve, driven by the emergence of new viral threats and the need for more effective and less toxic cancer therapies. Future research will likely focus on:

  • Combination of Modifications: Integrating multiple beneficial modifications into a single molecule to create "next-generation" analogs with superior pharmacological properties.

  • Prodrug Strategies: Developing innovative prodrug approaches to improve the oral bioavailability and cellular uptake of nucleoside analogs.

  • Targeted Delivery: Designing analogs that are selectively activated in target cells or tissues to minimize off-target toxicity.

  • Novel Scaffolds: Exploring entirely new heterocyclic and carbocyclic scaffolds to overcome resistance and expand the therapeutic landscape.

Conclusion

The structural modification of synthetic purine nucleoside analogs is a testament to the power of medicinal chemistry to address critical unmet medical needs. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to design and develop novel purine nucleoside analogs with enhanced efficacy and safety profiles. This in-depth technical guide has provided a comprehensive overview of the key strategies and principles that underpin this vital area of drug discovery, with the hope of inspiring further innovation in the field.

References

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Foundational

The Dawn of 2',5'-Dideoxypurines: A Technical Guide to Their Discovery and Initial Exploration

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide charts the discovery and initial scientific investigations into 2',5'-dideoxy purine nucleosides. Moving beyond the w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and initial scientific investigations into 2',5'-dideoxy purine nucleosides. Moving beyond the well-trodden path of their 2',3'-dideoxy isomers, this document illuminates the nascent stages of research into these unique analogs. We will delve into the foundational chemical synthesis methodologies, providing a detailed, step-by-step protocol for the preparation of these compounds from readily available precursors. Furthermore, this guide will present a comprehensive overview of the early biological evaluations, summarizing the initial forays into their potential as antiviral and anticancer agents. By dissecting the causality behind experimental choices and presenting key quantitative data, this whitepaper aims to provide a robust and authoritative resource for researchers in nucleoside chemistry and drug discovery.

Introduction: The Rationale Behind Exploring an Unconventional Isomer

The landscape of antiviral and anticancer chemotherapy has been profoundly shaped by the study of nucleoside analogs. These molecules, structural mimics of the natural building blocks of DNA and RNA, can insinuate themselves into cellular or viral machinery, often with therapeutic consequences. The most celebrated of these are the 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as potent chain terminators of DNA synthesis. This mechanism of action proved pivotal in the development of the first anti-HIV drugs.

However, the relentless pursuit of novel therapeutic agents necessitates the exploration of less conventional molecular architectures. The synthesis and study of 2',5'-dideoxy purine nucleosides stemmed from a fundamental scientific curiosity: how would the positional change of the deoxygenation from the 3' to the 5' position impact biological activity? Researchers hypothesized that this structural alteration could lead to compounds with different metabolic fates, target specificities, and ultimately, unique therapeutic profiles. The initial foray into this area was driven by the desire to expand the structure-activity relationship (SAR) knowledge of dideoxynucleosides, potentially uncovering analogs with improved efficacy, reduced toxicity, or activity against resistant viral strains or cancer cell lines.

The Genesis of 2',5'-Dideoxy Purine Nucleosides: A Synthetic Approach

The initial synthesis of 2',5'-dideoxy purine nucleosides presented a unique set of challenges compared to their 2',3'-dideoxy counterparts. The primary hydroxyl group at the 5'-position is typically the most reactive, making its selective deoxygenation a key strategic consideration. Early synthetic efforts often began with the more readily available 2'-deoxynucleosides.

Key Synthetic Strategy: From 2'-Deoxy Precursors

A foundational approach to the synthesis of 2',5'-dideoxy purine nucleosides involves the selective manipulation of the 5'-hydroxyl group of a 2'-deoxynucleoside precursor. This strategy leverages the differential reactivity of the hydroxyl groups on the sugar moiety.

G cluster_0 Synthesis of 2',5'-Dideoxy Purine Nucleosides Start 2'-Deoxy Purine Nucleoside (e.g., 2'-deoxyadenosine) Step1 Selective 5'-O-Tosylati Start->Step1 TsCl, Pyridine Step2 Nucleophilic Displacement with Iodide Step1->Step2 NaI, Acetone Step3 Reductive Dehalogenation Step2->Step3 H2, Pd/C End 2',5'-Dideoxy Purine Nucleoside Step3->End

General synthetic workflow for 2',5'-dideoxy purine nucleosides.
Detailed Experimental Protocol: Synthesis of 2',5'-Dideoxyadenosine

This protocol provides a representative method for the synthesis of 2',5'-dideoxyadenosine from 2'-deoxyadenosine.

Step 1: Selective 5'-O-Tosylati of 2'-Deoxyadenosine

  • To a stirred solution of 2'-deoxyadenosine (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5'-O-tosyl-2'-deoxyadenosine.

  • Purify the crude product by silica gel column chromatography.

Step 2: Nucleophilic Displacement with Iodide

  • Dissolve the purified 5'-O-tosyl-2'-deoxyadenosine (1.0 eq) in acetone.

  • Add sodium iodide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the formation of the 5'-iodo derivative by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 5'-iodo-2',5'-dideoxyadenosine.

Step 3: Reductive Dehalogenation

  • Dissolve the crude 5'-iodo-2',5'-dideoxyadenosine in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2',5'-dideoxyadenosine.

  • Purify the final product by silica gel column chromatography to yield pure 2',5'-dideoxyadenosine.

Initial Biological Investigations: A Search for Antiviral and Anticancer Activity

The initial biological evaluation of 2',5'-dideoxy purine nucleosides was guided by the established activities of other nucleoside analogs. The primary areas of investigation were their potential as antiviral, particularly anti-retroviral, and anticancer agents.

Antiviral Screening

Early studies on the antiviral properties of 2',5'-dideoxy purine nucleosides were often conducted in the context of the burgeoning AIDS crisis. The primary target was the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV).

Experimental Protocol: Anti-HIV Assay

  • Cell Culture: Maintain a culture of a suitable T-lymphocyte cell line (e.g., MT-4, H9) susceptible to HIV infection.

  • Virus Stock: Prepare a stock of HIV-1 with a known titer.

  • Drug Treatment: Plate the cells and treat with serial dilutions of the 2',5'-dideoxy purine nucleoside for a predetermined period.

  • Infection: Infect the treated cells with a standardized amount of HIV-1.

  • Assay for Viral Replication: After an incubation period (typically 3-5 days), assess the extent of viral replication. This can be measured by:

    • Reverse Transcriptase (RT) Activity Assay: Quantify the activity of RT in the cell culture supernatant.

    • p24 Antigen Capture ELISA: Measure the amount of the viral core protein p24 in the supernatant.

    • Syncytia Formation: For some cell lines, count the number of giant multi-nucleated cells (syncytia) formed due to viral infection.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same concentrations of the compound to determine its toxicity.

  • Data Analysis: Calculate the 50% effective concentration (EC50) – the concentration of the compound that inhibits viral replication by 50% – and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

While comprehensive data from early studies on the anti-HIV activity of a wide range of 2',5'-dideoxy purine nucleosides is not as abundant as for their 2',3'-dideoxy counterparts, initial screenings were performed. However, these compounds generally demonstrated weaker anti-HIV activity compared to established drugs like AZT.

Anticancer Screening

The potential of 2',5'-dideoxy purine nucleosides as anticancer agents was also explored, often using murine leukemia cell lines as a primary screen.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., L1210 murine leukemia, HeLa cervical cancer) in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the 2',5'-dideoxy purine nucleoside.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of the cancer cells by 50%.

Table 1: Representative Cytotoxicity Data for 2',5'-Dideoxyadenosine

Cell LineCompoundIC50 (µM)
L1210 (Murine Leukemia)2',5'-Dideoxyadenosine>100
HeLa (Cervical Cancer)2',5'-Dideoxyadenosine>100

Initial cytotoxicity screenings of the parent 2',5'-dideoxy purine nucleosides against common cancer cell lines like L1210 and HeLa generally showed low potency.

A More Specific Biological Target: Adenylyl Cyclase

Interestingly, a more specific and potent biological activity was discovered for 2',5'-dideoxyadenosine. It was found to be an inhibitor of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular signaling pathways.

Mechanism of Action: P-site Inhibition

2',5'-Dideoxyadenosine acts as a non-competitive inhibitor of adenylyl cyclase by binding to the "P-site" of the enzyme. This allosteric site is distinct from the catalytic site where ATP binds. Binding of 2',5'-dideoxyadenosine to the P-site modulates the enzyme's activity, leading to a decrease in intracellular cAMP levels.

G cluster_1 Mechanism of Adenylyl Cyclase Inhibition AC Adenylyl Cyclase cAMP cAMP + PPi AC->cAMP Catalyzes ATP ATP ATP->AC Binds to Catalytic Site ddA 2',5'-Dideoxyadenosine Psite P-site ddA->Psite Binds to Psite->AC Inhibits Allosterically

Inhibition of adenylyl cyclase by 2',5'-dideoxyadenosine.

Table 2: Inhibitory Activity of 2',5'-Dideoxyadenosine against Adenylyl Cyclase

Assay SystemIC50 (µM)
Forskolin-stimulated adenylyl cyclase in S49 lymphoma cell membranes~50
Brain adenylyl cyclase~35

This discovery opened up a new avenue of research for 2',5'-dideoxyadenosine and its analogs as tools to study cAMP-mediated signaling and as potential therapeutic agents for diseases characterized by aberrant cAMP signaling.

Conclusion and Future Perspectives

The initial exploration of 2',5'-dideoxy purine nucleosides, while not yielding immediate blockbuster drugs in the same vein as their 2',3'-dideoxy cousins, laid important groundwork in the field of nucleoside chemistry and pharmacology. The development of synthetic routes to these unconventional isomers expanded the chemical toolbox available to medicinal chemists.

While the early antiviral and anticancer screenings showed limited promise for the parent compounds, the discovery of 2',5'-dideoxyadenosine's activity as an adenylyl cyclase inhibitor highlighted the potential for these analogs to interact with targets beyond DNA polymerases and reverse transcriptases. This underscores a crucial principle in drug discovery: a change in molecular architecture can lead to a shift in biological activity, opening up new therapeutic possibilities.

Future research in this area could focus on:

  • Prodrug Strategies: Enhancing the cellular uptake and phosphorylation of 2',5'-dideoxy purine nucleosides to improve their potency as potential antiviral or anticancer agents.

  • Analog Synthesis: Exploring the impact of modifications to both the purine base and the sugar moiety to improve target affinity and selectivity.

  • Exploration of Other Biological Targets: Investigating the effects of 2',5'-dideoxy purine nucleosides on other enzymes involved in nucleoside metabolism and cellular signaling.

The story of the 2',5'-dideoxy purine nucleosides serves as a testament to the importance of fundamental, curiosity-driven research in expanding the horizons of medicinal chemistry and uncovering novel biological activities.

References

  • Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078. [Link]

  • Desmond, R., Fischer, J. B., & Johnson, R. A. (1983). 2',5'-Dideoxyadenosine, a P site-directed inhibitor of adenylate cyclase, is a potent stimulant of the positive inotropic response in guinea pig atria. Journal of Pharmacology and Experimental Therapeutics, 225(2), 395-401. [Link]

  • Florio, V. A., & Ross, E. M. (1983). Purification and characterization of the catalytic subunit of adenylate cyclase. Journal of Biological Chemistry, 258(21), 13177-13184. [Link]

  • Mitsuya, H., Weinhold, K. J., Furman, P. A., St. Clair, M. H., Lehrman, S. N., Gallo, R. C., ... & Broder, S. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100. [Link]

  • Robins, M. J., & Wilson, J. S. (1981). Smooth and efficient palladium-on-charcoal catalyzed reduction of the 2'-bromo and 2'-chloro groups of 2'-deoxynucleosides. Journal of the American Chemical Society, 103(4), 932-933. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 2',5'-Dideoxyinosine for the Creation of Non-Extendable DNA Primers

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the application of 2',5'-dideoxyinosine (ddI) in the generation of non-extendable DNA primers. These mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the application of 2',5'-dideoxyinosine (ddI) in the generation of non-extendable DNA primers. These modified oligonucleotides serve as powerful tools in a variety of molecular biology applications, from preventing non-specific amplification in multiplex PCR to enabling novel strategies in targeted sequencing and genotyping. Herein, we provide the scientific rationale, detailed protocols for the synthesis of 2',5'-dideoxyinosine-5'-triphosphate (ddITP) and the subsequent creation of 3'-ddI terminated primers, and in-depth application protocols. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this technology in their work.

Introduction: The Power of a Deliberate Stop

In the intricate world of molecular biology, the precise control of DNA synthesis is paramount. While the extension of a DNA primer by a polymerase is the cornerstone of techniques like the polymerase chain reaction (PCR), the ability to strategically halt this extension offers a unique set of advantages. Non-extendable DNA primers, which can anneal to their target sequence but cannot be elongated by a DNA polymerase, are invaluable tools for enhancing the specificity and functionality of nucleic acid-based assays.

2',5'-dideoxyinosine (ddI) is a modified nucleoside that, when incorporated at the 3'-terminus of a DNA primer, acts as a potent chain terminator. This is due to the absence of the crucial 3'-hydroxyl group, which is required for the formation of a phosphodiester bond with the incoming nucleotide.[1][2] What makes 2',5'-dideoxyinosine particularly versatile is the nature of its base, hypoxanthine. Inosine is known as a "universal" or "degenerate" base because it can form hydrogen bonds with all four standard DNA bases (adenine, guanine, cytosine, and thymine), albeit with varying stability. This property allows for the creation of non-extendable primers that can target degenerate sequences, a significant advantage in applications involving variable genetic regions.

This application note will guide you through the synthesis of the necessary precursor, 2',5'-dideoxyinosine-5'-triphosphate (ddITP), the enzymatic labeling of primers with ddI, and the practical application of these non-extendable primers in molecular biology.

The Science Behind Chain Termination with 2',5'-Dideoxyinosine

The mechanism of action of 2',5'-dideoxyinosine as a chain terminator is elegantly simple and is the foundation of Sanger sequencing. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[1] 2',5'-dideoxyinosine, lacking a hydroxyl group at the 3' position of its deoxyribose sugar, can be incorporated into the growing DNA chain, but once it is, the absence of the 3'-OH prevents the addition of the next nucleotide, effectively terminating the extension of the DNA strand.[1][2]

G cluster_0 DNA Polymerization cluster_1 Chain Termination Primer Primer (with 3'-OH) Polymerase DNA Polymerase Primer->Polymerase binds dNTP Incoming dNTP dNTP->Polymerase binds Elongation Chain Elongation (Phosphodiester bond formation) Polymerase->Elongation Primer_extended Extended Primer Elongation->Primer_extended results in Primer_ddI Primer (with 3'-ddI) Polymerase_term DNA Polymerase Primer_ddI->Polymerase_term binds Termination Chain Termination (No 3'-OH for bond formation) Polymerase_term->Termination G Oligo_Primer Oligonucleotide Primer (with 3'-OH) Reaction_Mix Reaction Incubation (37°C) Oligo_Primer->Reaction_Mix ddITP ddITP ddITP->Reaction_Mix TdT_Enzyme Terminal deoxynucleotidyl Transferase (TdT) TdT_Enzyme->Reaction_Mix Terminated_Primer 3'-ddI Terminated Primer (Non-Extendable) Reaction_Mix->Terminated_Primer Enzymatic Addition Purification Purification (e.g., spin column) Terminated_Primer->Purification Final_Product Purified Non-Extendable Primer Purification->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Polymerase Incorporation Efficiency of 2',5'-dideoxyinosine Triphosphate (ddITP)

Welcome to the technical support center for optimizing the polymerase incorporation efficiency of 2',5'-dideoxyinosine triphosphate (ddITP). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the polymerase incorporation efficiency of 2',5'-dideoxyinosine triphosphate (ddITP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique nucleotide analog in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the specific challenges and nuances of working with ddITP.

Introduction to 2',5'-dideoxyinosine Triphosphate (ddITP)

2',5'-dideoxyinosine triphosphate is a nucleotide analog that, like other dideoxynucleotides (ddNTPs), lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond during DNA synthesis.[1][2][3] This property makes it a potent chain terminator, a fundamental principle in Sanger sequencing and certain site-directed mutagenesis strategies.[1][2][3] What distinguishes ddITP is the presence of hypoxanthine as its nucleobase. Hypoxanthine is an analog of guanine and can form "wobble" base pairs with cytosine, adenine, and thymine, although it pairs most stably with cytosine.[4][5][6][7] This unique characteristic introduces both opportunities and challenges in its application.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of ddITP?

A1: The primary application of ddITP is as a chain terminator in DNA sequencing (Sanger method) and some forms of site-directed mutagenesis.[3] Its ability to be incorporated opposite multiple bases, albeit with different efficiencies, can be exploited in specific experimental designs, such as generating random mutations or sequencing through regions with base composition challenges.

Q2: How does the "wobble" pairing of inosine affect my experiment?

A2: The wobble base pairing of inosine means that ddITP can be incorporated by DNA polymerase opposite not just cytosine (its preferred partner), but also to a lesser extent opposite adenine and thymine.[4][5][6][7] In sequencing, this can lead to terminations at positions corresponding to multiple bases, which can be either a desirable feature for creating diversity or a source of ambiguity in sequence analysis. For site-directed mutagenesis, it allows for the introduction of mutations at specific sites to any of the three other bases.

Q3: Which DNA polymerase should I choose for incorporating ddITP?

A3: The choice of DNA polymerase is critical. High-fidelity polymerases with proofreading (3'→5' exonuclease) activity may be less efficient at incorporating ddITP, as the proofreading machinery may recognize the analog as a mismatch and excise it.[1][3] Therefore, polymerases with reduced or no proofreading activity, such as certain variants of Taq polymerase or genetically engineered polymerases for sequencing (e.g., Klenow fragment exo-), are often preferred.[8] The efficiency of incorporation will vary between different polymerases.[9][10]

Q4: Can I use ddITP in PCR?

A4: While dITP (the deoxynucleotide version) is sometimes used in PCR to amplify through regions of high GC content, the use of ddITP in standard PCR is generally not recommended as it will cause chain termination and prevent the amplification of full-length products. However, in specialized techniques like site-directed mutagenesis by PCR, ddITP can be used to introduce mutations.[2][11][12]

Q5: How do I optimize the concentration of ddITP in my reaction?

A5: The optimal concentration of ddITP is highly dependent on the specific application, the DNA polymerase being used, and the concentration of the corresponding dNTPs.[13][14] For sequencing, a carefully titrated ratio of dNTP to ddITP is required to generate a ladder of terminated fragments of varying lengths.[13] A good starting point is to consult the manufacturer's recommendations for the specific polymerase or sequencing kit you are using and then perform a titration experiment to find the optimal ratio for your template.

Troubleshooting Guide

Encountering issues during experiments with ddITP is not uncommon. The following table outlines potential problems, their likely causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Incorporation of ddITP (Weak or No Termination Products) 1. Inappropriate DNA Polymerase: The polymerase may have high fidelity and/or proofreading activity that removes the incorporated ddITP.[1][3] 2. Suboptimal ddITP Concentration: The concentration of ddITP may be too low relative to the corresponding dNTPs.[13][14] 3. Poor Template Quality: Contaminants in the DNA template can inhibit polymerase activity.[15][16] 4. Incorrect Reaction Buffer Composition: The pH or divalent cation (e.g., Mg²⁺) concentration may not be optimal for the polymerase with an analog substrate.1. Switch to a suitable polymerase: Use a polymerase with low or no proofreading activity (e.g., specific sequencing-grade polymerases, Klenow fragment exo-).[8] 2. Optimize ddITP concentration: Perform a titration of ddITP concentration, or adjust the dNTP/ddITP ratio.[13] 3. Purify the template DNA: Ensure high purity of the DNA template. Check A260/A280 ratios and consider re-purification if necessary.[15] 4. Optimize reaction buffer: Use the manufacturer's recommended buffer. If issues persist, consider optimizing the Mg²⁺ concentration.
Premature Termination (Short Sequencing Reads or only Short Mutagenesis Products) 1. ddITP Concentration Too High: An excess of ddITP leads to frequent termination events close to the primer.[13] 2. Template Secondary Structure: GC-rich regions or hairpin loops in the template can cause the polymerase to stall and dissociate.[13]1. Decrease ddITP concentration: Perform a titration to lower the ddITP concentration in the reaction.[13] 2. Modify reaction conditions: Increase the reaction temperature (if using a thermostable polymerase) or add additives like DMSO or betaine to the reaction mix to help denature secondary structures.[13]
Ambiguous Sequencing Results (Multiple Peaks at the Same Position) 1. Wobble Pairing of ddITP: The inherent ability of inosine to pair with multiple bases can result in termination at sites corresponding to C, A, or T in the template.[4][5][6][7] 2. Contamination: Contamination with another DNA template will result in a mixed sequencing ladder.1. Interpret results with caution: Be aware of the wobble pairing potential when analyzing sequencing data. This may be an expected outcome depending on the experimental design. 2. Ensure template purity: Verify the purity of your DNA template. If necessary, gel-purify the template to remove any contaminating DNA.[15]
No or Low Yield in Site-Directed Mutagenesis 1. Inefficient Primer Extension: The polymerase may not efficiently extend the mutagenic primer containing a mismatch with the template. 2. Template Methylation Status: For some mutagenesis kits, the parental template needs to be methylated for subsequent degradation by DpnI.[17] 3. Suboptimal Cycling Conditions: Annealing temperature and extension times may not be optimized for the specific primers and template.1. Optimize PCR conditions: Use a polymerase known to be efficient in site-directed mutagenesis. Optimize the annealing temperature and extension time.[2][12] 2. Verify template preparation: Ensure the template plasmid was isolated from a dam+ E. coli strain.[17] 3. Perform a temperature gradient PCR: To find the optimal annealing temperature for your primers.[18]

Experimental Protocols

Protocol 1: Optimizing ddITP Concentration for Sanger Sequencing

This protocol provides a framework for determining the optimal dNTP/ddITP ratio for a given DNA template and polymerase.

1. Reaction Setup:

  • Prepare a master mix containing the DNA template, sequencing primer, reaction buffer, and DNA polymerase.

  • Aliquot the master mix into separate tubes.

  • To each tube, add a pre-determined concentration of dNTPs and a varying concentration of ddITP. It is recommended to perform a serial dilution of the ddITP stock.

2. Thermal Cycling:

  • Perform cycle sequencing using the thermal cycler program recommended for your DNA polymerase. A typical program involves an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.

3. Purification:

  • Purify the sequencing products to remove unincorporated ddNTPs and salts. This can be done using ethanol precipitation or column-based purification kits.

4. Capillary Electrophoresis:

  • Analyze the purified products on a capillary electrophoresis-based DNA sequencer.

5. Data Analysis:

  • Examine the resulting electropherograms. An optimal ddITP concentration will produce a strong signal with even peak heights across a long read length. Too high a concentration will result in a weak signal that terminates early, while too low a concentration will lead to a weak signal at later bases.

Protocol 2: Site-Directed Mutagenesis using ddITP

This protocol outlines a method for introducing a mutation at a specific site using a primer and ddITP.

1. Primer Design:

  • Design a primer that anneals to the template DNA immediately 3' to the site of the desired mutation.

2. Reaction Setup:

  • Set up a primer extension reaction containing the plasmid template, the designed primer, a suitable DNA polymerase (without proofreading activity), the reaction buffer, and a mix of three dNTPs (dATP, dCTP, dGTP, or dTTP, depending on the desired mutation) and ddITP. The dNTP that is omitted is the one that would normally be incorporated at the mutation site.

3. Primer Extension:

  • Perform a single cycle of denaturation, annealing, and extension. The extension will proceed until the polymerase encounters the first position on the template where the missing dNTP should be incorporated, at which point it will incorporate ddITP, leading to chain termination.

4. Ligation and Transformation:

  • Following the primer extension, use a DNA ligase to circularize the newly synthesized strand.

  • Transform the ligated product into competent E. coli cells.

5. Screening and Sequencing:

  • Screen the resulting colonies for the desired mutation by colony PCR, restriction digest, or DNA sequencing.

Visualizations

Mechanism of Chain Termination by ddITP

G cluster_0 DNA Polymerase Active Site cluster_1 Elongation vs. Termination Template Template Strand (e.g., ...pCp...) Primer Growing Primer Strand (...pGp-OH) ddITP Incoming ddITP Primer->ddITP ddITP->Template Wobble Base Pairing (I pairs with C, A, or T) Termination Chain Termination (...pGpIp) ddITP->Termination Incorporation dNTP Incoming dNTP Elongation Chain Elongation (...pGpCp-OH) dNTP->Elongation Incorporation Elongation->dNTP Further Elongation Possible No_OH No 3'-OH group Termination->No_OH

Caption: Mechanism of ddITP-mediated chain termination.

Workflow for Optimizing ddITP Incorporation

G Start Define Experimental Goal (Sequencing or Mutagenesis) ChoosePolymerase Select DNA Polymerase (Low/No Proofreading) Start->ChoosePolymerase Setup Prepare Reaction Mix (Template, Primer, Buffer, Polymerase) ChoosePolymerase->Setup Titration Perform ddITP Titration (Vary dNTP/ddITP Ratio) Setup->Titration Reaction Run Sequencing/Mutagenesis Reaction Titration->Reaction Analysis Analyze Results (Electropherogram/Colony Screening) Reaction->Analysis Optimization Optimize Further if Needed (Adjust Buffer, Additives, Temp.) Analysis->Optimization Success Successful Incorporation Optimization->Success Optimal Failure Troubleshoot (Refer to Guide) Optimization->Failure Suboptimal Failure->ChoosePolymerase Re-evaluate Components

Caption: Workflow for ddITP incorporation optimization.

References

  • Matsuda, A., & Kitagawa, M. (n.d.). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. PubMed. Retrieved from [Link]

  • Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. (n.d.). CD Genomics. Retrieved from [Link]

  • Dideoxynucleotide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki, T., Yamaoka, R., Nishi, M., Ide, H., & Makino, K. (1997). Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis. Biochemistry, 36(34), 10459–10465. Retrieved from [Link]

  • Wang, B. H., & Kool, E. T. (2001). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleic acids research, 29(17), 3547–3556. Retrieved from [Link]

  • Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides. (n.d.). ResearchGate. Retrieved from [Link]

  • Burke, D. H., & Keefe, A. D. (2014). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Current protocols in nucleic acid chemistry, 56, 1.20.1–1.20.24. Retrieved from [Link]

  • Can anyone help with troubleshooting DNA sequencing?. (n.d.). ResearchGate. Retrieved from [Link]

  • Shinde, D. N., Lai, Y., Sun, F., & Arnheim, N. (1996). Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats. Nucleic acids research, 24(12), 2429–2430. Retrieved from [Link]

  • The Wobble Hypothesis. (2021, March 6). Biology LibreTexts. Retrieved from [Link]

  • Pohl, R., & Hocek, M. (2023). enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases. Nucleic acids research, 51(18), 9601–9613. Retrieved from [Link]

  • Optimizing dNTP Concentration in PCR Reactions for Efficient DNA Amplification. (2023, June 23). LinkedIn. Retrieved from [Link]

  • Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. (n.d.). PubMed. Retrieved from [Link]

  • Octamer-primed sequencing technology: effects of dNTP supplementation. (n.d.). PMC. Retrieved from [Link]

  • Useful Site-Directed Mutagenesis Tips for Troubleshooting. (n.d.). Bitesize Bio. Retrieved from [Link]

  • DNA polymerases for efficient and effective incorporation of methylated-dntps. (n.d.). Google Patents.
  • Effect of triphosphate modifications in 2'-deoxynucleoside 5'-triphosphates on their specificity towards various DNA polymerases. (1997, June 30). PubMed. Retrieved from [Link]

  • Sanger DNA Sequencing: Troubleshooting. (n.d.). MGH DNA Core. Retrieved from [Link]

  • Celebrating wobble decoding: Half a century and still much is new. (n.d.). PMC. Retrieved from [Link]

  • AdAPTED: Augmenting dNTPs And Polymerase Through Enzymatic Design. (n.d.). iGEM. Retrieved from [Link]

  • Polymerase Fidelity: What is it, and what does it mean for your PCR?. (n.d.). New England Biolabs GmbH. Retrieved from [Link]

  • High-Fidelity PCR Enzymes: Properties and Error Rate Determinations. (n.d.). Agilent. Retrieved from [Link]

  • Degenerate Code Wobble Pairing. (n.d.). Jack Westin. Retrieved from [Link]

  • A Few Thoughts on Troubleshooting of DNA Sequencing - Part II. (n.d.). SEQme. Retrieved from [Link]

  • Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA. (n.d.). PMC. Retrieved from [Link]

  • Enzymatic incorporation of chemically-modified nucleotides into DNAs. (2002). PubMed. Retrieved from [Link]

  • Wobble base-pairing in codon-anticodon interactions: a theoretical modelling study. (n.d.). SciSpace. Retrieved from [Link]

  • Optimizing NGS Library Prep. (2021, July 22). Biocompare.com. Retrieved from [Link]

  • Wobble Pairing: When Codons and Anticodons Break the Rules!. (2024, March 6). YouTube. Retrieved from [Link]

  • NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow. (n.d.). CD Genomics. Retrieved from [Link]

  • Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats. (1996, June 15). PubMed. Retrieved from [Link]

  • Site Directed Mutagenesis, Troubleshooting & FAQs. (n.d.). Assay Genie. Retrieved from [Link]

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Optimization

Technical Support Center: Enhancing the Stability of 2',5'-Dideoxyinosine in Aqueous Solutions

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 2',5'-Dideoxyinosine in aqueous solutions. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 2',5'-Dideoxyinosine in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations. Our approach is rooted in scientific principles and practical field experience to empower you with the knowledge to overcome stability hurdles.

Introduction: The Inherent Instability of 2',5'-Dideoxyinosine

2',5'-Dideoxyinosine, a purine nucleoside analog, holds significant interest in various research and therapeutic areas. However, like many nucleoside analogs, its utility can be hampered by its limited stability in aqueous environments. The primary degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond, which connects the hypoxanthine base to the dideoxyribose sugar moiety. This cleavage results in the formation of hypoxanthine and the corresponding dideoxyribose sugar, leading to a loss of biological activity.

The rate of this degradation is significantly influenced by factors such as pH, temperature, and the composition of the solution. This guide will provide a comprehensive overview of these factors and present actionable strategies to enhance the stability of 2',5'-Dideoxyinosine for reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 2',5'-Dideoxyinosine in aqueous solutions.

FAQ 1: My 2',5'-Dideoxyinosine solution is showing signs of degradation. How can I confirm this and what is the likely cause?

Answer: Degradation of 2',5'-Dideoxyinosine typically manifests as a loss of potency or the appearance of unknown peaks in your analytical chromatogram. The most probable cause is the hydrolysis of the N-glycosidic bond.

Troubleshooting Steps:

  • Analytical Confirmation: The most definitive way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact 2',5'-Dideoxyinosine from its degradation products, primarily hypoxanthine. An increase in the hypoxanthine peak with a corresponding decrease in the parent compound peak over time confirms degradation.

  • pH Measurement: Check the pH of your aqueous solution. Acidic conditions significantly accelerate the hydrolysis of the N-glycosidic bond in purine nucleosides[1][2]. Solutions with a pH below neutral are more likely to cause rapid degradation.

  • Storage Conditions: Review your storage temperature. Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Storing solutions at room temperature or higher for extended periods can lead to significant degradation.

Diagram: Degradation Pathway of 2',5'-Dideoxyinosine

cluster_products Degradation Products DDI 2',5'-Dideoxyinosine Hypoxanthine Hypoxanthine DDI->Hypoxanthine  Hydrolysis of N-glycosidic bond Sugar 2,5-Dideoxyribose DDI->Sugar

Caption: Primary degradation pathway of 2',5'-Dideoxyinosine.

FAQ 2: What is the optimal pH for storing aqueous solutions of 2',5'-Dideoxyinosine?

Experimental Approach to Determine Optimal pH:

To empirically determine the optimal pH for your specific application, a pH-rate profile study is recommended.

Protocol: pH-Rate Profile Study

  • Prepare a series of buffers: Prepare a range of buffers covering a pH spectrum from 4 to 9 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 8-9).

  • Prepare 2',5'-Dideoxyinosine solutions: Dissolve a known concentration of 2',5'-Dideoxyinosine in each buffer.

  • Incubate at a constant temperature: Store the solutions at a controlled, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Analyze samples at time points: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.

  • Calculate degradation rates: Determine the rate of degradation at each pH by plotting the concentration of 2',5'-Dideoxyinosine against time. The pH at which the degradation rate is the lowest is the optimal pH for stability.

FAQ 3: Can I use buffers to improve the stability of my 2',5'-Dideoxyinosine solution?

Answer: Yes, using an appropriate buffer system is crucial for maintaining the optimal pH and thereby enhancing stability.

Buffer Selection Guide:

Buffer SystemUseful pH RangeConsiderations
Phosphate Buffer6.0 - 8.0Generally a good choice for neutral pH ranges. Ensure compatibility with other formulation components.
Citrate Buffer3.0 - 6.2Should be used with caution as it buffers in the acidic range where hydrolysis is more pronounced.
Tris Buffer7.5 - 9.0Can be effective in the slightly alkaline range.
Borate Buffer8.0 - 10.0Useful for maintaining alkaline pH, but check for potential interactions with the sugar moiety.

Important Note: The choice of buffer can also have specific catalytic effects on degradation, so it is advisable to test a few different buffer systems around your target pH.

FAQ 4: Are there any formulation strategies to significantly enhance the long-term stability of 2',5'-Dideoxyinosine in aqueous solutions?

Answer: Yes, several advanced formulation strategies can be employed to protect 2',5'-Dideoxyinosine from degradation.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, shielding them from the aqueous environment and thus inhibiting hydrolysis. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Protocol: Preparation of a 2',5'-Dideoxyinosine-Cyclodextrin Inclusion Complex

  • Prepare a cyclodextrin solution: Dissolve an excess of the chosen cyclodextrin (e.g., HP-β-CD) in an aqueous buffer at the optimal pH for 2',5'-Dideoxyinosine stability.

  • Add 2',5'-Dideoxyinosine: Add a known amount of 2',5'-Dideoxyinosine to the cyclodextrin solution.

  • Equilibrate the mixture: Stir the mixture at a controlled temperature (e.g., room temperature) for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter and analyze: Filter the solution to remove any undissolved material and determine the concentration of complexed 2',5'-Dideoxyinosine using HPLC. The increase in solubility compared to a solution without cyclodextrin is an indication of complex formation.

  • Confirm complexation (Optional): Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the inclusion complex by observing changes in the chemical shifts of both the 2',5'-Dideoxyinosine and cyclodextrin protons.

2. Liposomal Encapsulation:

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like 2',5'-Dideoxyinosine in their aqueous core, protecting them from the external environment.

Protocol: Liposomal Encapsulation of 2',5'-Dideoxyinosine (Thin-Film Hydration Method)

  • Prepare the lipid film: Dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the film: Add an aqueous solution of 2',5'-Dideoxyinosine (in an appropriate buffer) to the flask. Agitate the mixture to hydrate the lipid film, which will self-assemble into multilamellar vesicles (MLVs).

  • Size reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated 2',5'-Dideoxyinosine by dialysis or size exclusion chromatography.

  • Characterization: Determine the encapsulation efficiency, particle size, and zeta potential of the liposomes.

3. Lyophilization (Freeze-Drying):

For long-term storage, lyophilization is an excellent strategy to remove water and thus prevent hydrolytic degradation. The lyophilized powder can be reconstituted with a suitable diluent before use.

Protocol: Lyophilization of a 2',5'-Dideoxyinosine Formulation

  • Formulation: Prepare a solution of 2',5'-Dideoxyinosine in a suitable buffer, often with a cryoprotectant (e.g., sucrose, trehalose, or mannitol) to protect the molecule during freezing and drying.

  • Freezing: The formulation is cooled to a temperature well below its eutectic point or glass transition temperature to ensure complete solidification.

  • Primary Drying (Sublimation): A vacuum is applied, and the shelf temperature is gradually increased to provide the energy for the frozen water to sublimate directly into vapor.

  • Secondary Drying (Desorption): The temperature is further increased to remove any residual, bound water molecules.

  • Storage: The lyophilized product should be stored in a tightly sealed container, protected from moisture and light.

Diagram: Stabilization Strategies Workflow

start Unstable 2',5'-Dideoxyinosine in Aqueous Solution ph_optimization pH Optimization (pH 7-8) start->ph_optimization buffering Buffer Selection (e.g., Phosphate) ph_optimization->buffering complexation Cyclodextrin Complexation buffering->complexation encapsulation Liposomal Encapsulation buffering->encapsulation lyophilization Lyophilization buffering->lyophilization stable_solution Enhanced Stability in Solution complexation->stable_solution encapsulation->stable_solution stable_solid Long-Term Stability as a Solid lyophilization->stable_solid

Caption: Workflow for enhancing 2',5'-Dideoxyinosine stability.

Analytical Methods for Stability Assessment

A robust analytical method is the cornerstone of any stability study. HPLC is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 2',5'-Dideoxyinosine and its primary degradant, hypoxanthine, have significant absorbance (e.g., around 254 nm).

  • Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.

Protocol: Forced Degradation Study

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.

  • Acid Hydrolysis: Treat a solution of 2',5'-Dideoxyinosine with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at an elevated temperature.

  • Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution to high temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Conclusion

Enhancing the stability of 2',5'-Dideoxyinosine in aqueous solutions is a critical step in ensuring the reliability and reproducibility of research and the development of viable drug products. By understanding the primary degradation pathway of N-glycosidic bond hydrolysis and implementing strategies such as pH control, appropriate buffering, and advanced formulation techniques like cyclodextrin complexation, liposomal encapsulation, and lyophilization, researchers can significantly improve the shelf-life and performance of this promising molecule. The diligent application of validated analytical methods is paramount to accurately assess stability and guide formulation development. This technical support guide provides a solid foundation for troubleshooting common stability issues and implementing effective stabilization strategies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398740, 2',5'-Dideoxyinosine. [Link]

  • Zia, V., Wiebe, L. I., & Knaus, E. E. (1995). 2',3'-dideoxyinosine (ddI): its chemical stability and cyclodextrin complexation in aqueous media. Journal of pharmaceutical and biomedical analysis, 13(4-5), 443–450. [Link]

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Troubleshooting

Technical Support Center: Protocol Optimization for High-Yield Conversion of 2',3'-Dideoxynucleosides to Triphosphates

A Note on Nomenclature: This guide addresses the synthesis of 2',3'-dideoxynucleoside triphosphates (ddNTPs) . The phosphorylation process to generate a nucleoside triphosphate occurs at the 5'-hydroxyl group of the ribo...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide addresses the synthesis of 2',3'-dideoxynucleoside triphosphates (ddNTPs) . The phosphorylation process to generate a nucleoside triphosphate occurs at the 5'-hydroxyl group of the ribose sugar. A 2',5'-dideoxynucleoside, by definition, lacks this 5'-hydroxyl group and therefore cannot be converted to a 5'-triphosphate. We assume the query pertains to the widely used and synthetically challenging 2',3'-dideoxynucleosides, which are crucial tools in molecular biology and drug development.

Introduction for the Senior Application Scientist

Welcome to the technical support center for ddNTP synthesis. As researchers and drug development professionals, you are aware that 2',3'-dideoxynucleoside triphosphates are fundamental chain-terminating inhibitors for DNA polymerases, famously harnessed in Sanger sequencing and forming the basis of several antiviral therapies.[1][2] However, their chemical synthesis is notoriously challenging, often plagued by low yields, difficult purifications, and the formation of persistent impurities.[3]

This guide is designed to move beyond simple protocol recitation. It provides a framework for understanding the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthesis for high-yield, high-purity ddNTPs. We will explore the pillars of successful synthesis, from core methodologies to robust purification and analytical validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for phosphorylating 2',3'-dideoxynucleosides?

There are two main routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This is the most common approach for novel or modified nucleosides. The "one-pot" Ludwig-Eckstein method is a widely adopted and reliable protocol that proceeds via a cyclic phosphite intermediate.[4][5] Other methods, like the Yoshikawa procedure, are also used but can be sensitive to reaction conditions.[6][7]

  • Enzymatic Synthesis: This method uses a cascade of kinase enzymes to sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form.[8] This approach offers exceptional specificity and avoids harsh chemical reagents, but it requires the availability of specific enzymes that can accept the dideoxy substrate.[9]

Q2: Why is moisture so critical to control in chemical phosphorylation?

Phosphorylating agents like phosphorus oxychloride (POCl₃) and phosphitylating reagents are extremely reactive towards water. Any moisture present in the reaction vessel, solvents, or on the nucleoside itself will rapidly quench the reagent, drastically reducing the yield of the desired product. Furthermore, water can lead to the formation of inorganic phosphate side products, complicating the purification process. Therefore, the use of anhydrous solvents and stringent control of atmospheric moisture is paramount for success.

Q3: How can I monitor the progress of my phosphorylation reaction?

In-process monitoring is key to a self-validating protocol. The most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of the starting nucleoside and the appearance of more polar, phosphorylated products.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase ion-pair HPLC can provide quantitative data on the conversion to mono-, di-, and triphosphate species.[10]

  • ³¹P NMR Spectroscopy: This technique is invaluable for identifying the different phosphate species in the reaction mixture, as the α, β, and γ phosphates of the triphosphate product will have distinct chemical shifts.

Q4: What are the most common side products, and how can I minimize them?

A primary side product in many phosphorylation reactions is the symmetrical dinucleoside tetraphosphate (Np4N). This can be minimized by carefully controlling the stoichiometry of the reagents, particularly the pyrophosphate. Another potential issue is the formation of a 3'-phosphorylated isomer, although this is less common with modern, regioselective reagents.[11] Inadequate reaction conditions can also lead to incomplete phosphorylation, leaving significant amounts of mono- and diphosphate intermediates.

Core Methodologies: Chemical and Enzymatic Synthesis

Chemical Synthesis: The Ludwig-Eckstein "One-Pot" Protocol

This method is favored for its reliability and relatively high yields. It involves three key steps performed in a single reaction vessel: monophosphorylation to form a cyclic intermediate, oxidation, and subsequent reaction with pyrophosphate.[4][12]

Experimental Protocol: Ludwig-Eckstein Synthesis of ddTTP
  • Preparation (Under Inert Atmosphere):

    • Dry the starting 2',3'-dideoxythymidine (ddT) under high vacuum overnight.

    • Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet.

    • Dissolve ddT (1 mmol) in anhydrous trimethyl phosphate (5 mL). Cool the solution to 0°C.

  • Step 1: Monophosphorylation & Cyclization:

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 mmol) to the stirred solution, maintaining the temperature between 0 and 4°C.

    • Causality: POCl₃ is the phosphorylating agent. Adding it slowly at a low temperature controls the exothermic reaction and minimizes side-product formation. The trimethyl phosphate acts as both a solvent and a catalyst.[13]

    • After 2 hours, monitor the reaction by TLC to confirm the consumption of the starting ddT. A new, more polar spot corresponding to the cyclic intermediate should appear.

  • Step 2: Reaction with Pyrophosphate:

    • In a separate flame-dried flask, suspend tributylammonium pyrophosphate (5 mmol) in anhydrous dimethylformamide (DMF, 10 mL).

    • Add tributylamine (5 mmol) to solubilize the pyrophosphate.

    • Add this pyrophosphate solution to the reaction mixture from Step 1 at 0°C.

    • Causality: The highly nucleophilic pyrophosphate attacks the activated cyclic intermediate, opening the ring to form the linear triphosphate chain. Tributylamine acts as a non-nucleophilic base to facilitate the reaction.

  • Step 3: Hydrolysis and Quenching:

    • Allow the reaction to stir at 0°C for 3 hours.

    • Quench the reaction by adding a triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5, 20 mL).

    • Stir for 1 hour at room temperature to hydrolyze any remaining reactive species.

    • Causality: The TEAB buffer stops the reaction and adjusts the pH to a neutral range where the ddNTP product is more stable.

  • Purification:

    • The crude product can now be purified, typically using anion-exchange column chromatography (e.g., DEAE-Sephadex).

Workflow for Chemical Synthesis of ddNTPs

G cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_analysis Purification & Analysis start Dry 2',3'-dideoxynucleoside (ddN) step1 Step 1: Add POCl₃ at 0°C (Forms cyclic intermediate) start->step1 Inert Atmosphere reagents Prepare Anhydrous Solvents (e.g., Trimethyl Phosphate) reagents->step1 step2 Step 2: Add Pyrophosphate Solution (Forms triphosphate) step1->step2 Monitor by TLC/HPLC step3 Step 3: Quench with TEAB Buffer (Hydrolysis & Stabilization) step2->step3 purify Anion-Exchange Chromatography (e.g., DEAE-Sephadex) step3->purify Crude Reaction Mixture analyze Characterize Product (HPLC, NMR, MS) purify->analyze Purified Fractions end High-Purity ddNTP analyze->end

Caption: Workflow for the Ludwig-Eckstein chemical synthesis of ddNTPs.

Enzymatic Synthesis

This approach leverages the high specificity of enzymes to build the triphosphate chain. It is particularly useful when the starting nucleoside is sensitive to harsh chemical conditions. The process typically requires three enzymes and an ATP regeneration system to drive the reaction to completion.[8]

Key Enzymes in the Cascade:
  • Nucleoside Kinase (NK): ddN + ATP → ddNMP + ADP

  • Nucleoside Monophosphate Kinase (NMPK): ddNMP + ATP → ddNDP + ADP

  • Nucleoside Diphosphate Kinase (NDPK): ddNDP + ATP → ddNTP + ADP

This process consumes three equivalents of ATP. To make it cost-effective, an ATP regeneration system (e.g., creatine kinase with phosphocreatine) is often included.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of ddNTPs.

ProblemPotential CausesRecommended Solutions & Explanations
Low or No Yield of Final Product 1. Moisture Contamination: Reagents or solvents were not properly dried.1. Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120°C) and cool under an inert atmosphere. Dry the starting nucleoside under high vacuum.
2. Inactive Reagents: POCl₃ has hydrolyzed; pyrophosphate is of poor quality.2. Use a fresh bottle of POCl₃. Run a small-scale positive control reaction with a standard nucleoside (e.g., thymidine) to verify reagent activity.
3. Incorrect Stoichiometry: Too little phosphorylating agent or pyrophosphate was used.3. Carefully recalculate and re-weigh all reagents. Ensure accurate liquid transfers for reagents like POCl₃.
4. Reaction Temperature Too High: Uncontrolled exotherm led to side reactions.4. Maintain strict temperature control (0-4°C) during POCl₃ addition using an ice/salt bath. Add reagents dropwise.
Multiple Spots on TLC/HPLC (Impure Product) 1. Incomplete Reaction: Significant starting material or intermediates (mono-, diphosphates) remain.1. Increase reaction time. Monitor with TLC/HPLC until the starting material is consumed before proceeding to the next step.
2. Formation of Np4N Byproduct: A common symmetrical side product.2. Use a larger excess of pyrophosphate relative to the monophosphate intermediate. This favors the formation of the triphosphate over the Np4N dimer.
3. Product Degradation: The triphosphate is hydrolyzing back to the di- or monophosphate.3. Keep the reaction mixture cold. After quenching, process the sample promptly. Purify using a buffered mobile phase (e.g., TEAB) to maintain a stable pH of ~7.5.[14]
Difficulty in Purification 1. Poor Separation on Column: Product co-elutes with pyrophosphate or other salts.1. Use anion-exchange chromatography (e.g., DEAE-Sephadex A-25 or Q-Sepharose). Elute with a shallow gradient of a volatile salt buffer like TEAB. This separates molecules based on their increasing negative charge (ddNMP < ddNDP < ddNTP).[10]
2. Product Loss During Lyophilization: The product is a volatile salt (e.g., triethylammonium).2. Before the final lyophilization, convert the product to a stable, non-volatile salt by passing it through a column packed with a sodium-form cation-exchange resin (e.g., Dowex 50W-X8).
3. Inaccurate Yield Calculation: Contaminating salts inflate the final mass.3. Determine the final yield by UV-Vis spectroscopy using the known molar extinction coefficient of the nucleoside at its λmax.
Troubleshooting Decision Tree

G start Problem: Low ddNTP Yield check_sm Is starting material (ddN) consumed (check by TLC/HPLC)? start->check_sm cause_no_rxn Cause: Ineffective Phosphorylation check_sm->cause_no_rxn No check_intermediates Are mono-/diphosphate intermediates present? check_sm->check_intermediates Yes sm_yes Yes sm_no No solution_no_rxn Solution: • Verify reagent activity (POCl₃). • Ensure anhydrous conditions. • Check reaction temperature. cause_no_rxn->solution_no_rxn cause_incomplete_conv Cause: Ineffective Pyrophosphorylation check_intermediates->cause_incomplete_conv Yes cause_degradation Cause: Product Degradation or Side Reactions check_intermediates->cause_degradation No int_yes Yes int_no No solution_incomplete_conv Solution: • Verify pyrophosphate quality/solubility. • Increase pyrophosphate excess. • Extend reaction time. cause_incomplete_conv->solution_incomplete_conv solution_degradation Solution: • Maintain low temperature throughout. • Ensure quench buffer pH is 7.5. • Proceed to purification quickly. cause_degradation->solution_degradation

Caption: A decision tree for troubleshooting low-yield ddNTP synthesis.

Analytical and Purification Strategies

A self-validating protocol requires robust analytical checkpoints.

Purification

Anion-exchange chromatography is the gold standard for purifying nucleoside triphosphates.[10] The principle is based on the separation of molecules by their net negative charge.

  • Stationary Phase: A positively charged resin like DEAE (diethylaminoethyl) or a quaternary ammonium group.

  • Mobile Phase: A volatile buffer with an increasing salt concentration (gradient elution), typically triethylammonium bicarbonate (TEAB).

  • Elution Order: Unreacted nucleoside (neutral) elutes first, followed by the monophosphate (-2 charge), diphosphate (-3 charge), and finally the desired triphosphate (-4 charge). Pyrophosphate will also elute based on its charge and the pH of the buffer.

Characterization

Once purified, the identity and purity of the ddNTP must be confirmed.

TechniquePurposeExpected Result
Anion-Exchange HPLC Assess PurityA single major peak at the expected retention time for a triphosphate. Purity should be >95%.
³¹P NMR Confirm Phosphate LinkageThree distinct signals: a doublet for the α-phosphate, a triplet for the γ-phosphate, and a triplet for the β-phosphate, all showing the characteristic J-coupling.
¹H NMR Confirm StructureSignals corresponding to the protons on the sugar and base of the nucleoside should be present and correctly shifted.
Mass Spectrometry (ESI⁻) Confirm Molecular WeightA major ion peak corresponding to the [M-H]⁻ of the ddNTP.

References

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosph
  • Yoshikawa method for the synthesis of nucleoside triphosphates.
  • Dideoxynucleotide. Wikipedia.
  • Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. PMC - NIH.
  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosph
  • One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphon
  • [2'-Deoxynucleoside-5'-triphosphate, modified via the carbohydrate and triphosphate residues, in the DNA synthesis reaction]. PubMed.
  • Alpha,beta-methylene-2'-deoxynucleoside 5'-triphosphates as Noncleavable Substr
  • Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.
  • 2'-Deoxynucleoside 5'-triphosphates modified at alpha-, beta- and gamma-phosphates as substr
  • DNA Sequence Determin
  • Ludwig-Eckstein approach for the synthesis of (base) modified nucleoside triphosphates.
  • Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substr
  • High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosph
  • Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates.
  • Protection-Free One-Pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization.
  • Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides. Semantic Scholar.
  • Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′. [Source not available].
  • Design of Experiments for Analytical Method Development and Valid
  • Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates.
  • Evaluating non-targeted analysis methods for chemical characterization.
  • An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosph
  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Source not available].
  • Evaluating non-targeted analysis methods for chemical characteriz
  • Enzymatic synthesis and modification of high molecular weight DNA. PMC - NIH.
  • Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates
  • Quantit
  • deoxynucleoside 5′-Triphosphates as Noncleavable Substrates for DNA Polymerases.
  • Dideoxynucleoside triphosphates inhibit a late stage of SV40 DNA replic
  • The enzymatic termination of polydeoxynucleotides by 2',3'-dideoxyadenosine triphosph
  • Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. NIH.
  • 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the termin
  • Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides Using Trimetaphosphate.
  • Labeled Nucleoside Triphosphates with Reversibly Termin

Sources

Optimization

Technical Support Center: 2',3'-Dideoxyinosine (ddI) Cell Culture Applications

A Guide to Minimizing Off-Target Cytotoxicity for Researchers Welcome to the technical support center for researchers utilizing 2',3'-dideoxyinosine (ddI), also known as Didanosine. This guide is designed to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Cytotoxicity for Researchers

Welcome to the technical support center for researchers utilizing 2',3'-dideoxyinosine (ddI), also known as Didanosine. This guide is designed to provide in-depth, field-proven insights to help you navigate and mitigate the common challenge of off-target cytotoxicity in your cell culture experiments. As Senior Application Scientists, we understand that achieving clean, interpretable data requires a nuanced understanding of a compound's mechanism and potential liabilities.

Note on Nomenclature: This document pertains to 2',3'-dideoxyinosine (ddI), the biologically active and clinically relevant isomer. The term "2',5'-Dideoxyinosine" is a common typographical error and is not addressed herein.

Part 1: Frequently Asked Questions - The "Why" Behind ddI Cytotoxicity

This section addresses the fundamental mechanisms of ddI to provide the causal framework for the troubleshooting guide that follows.

Q1: What is the intended, on-target mechanism of 2',3'-dideoxyinosine?

A: 2',3'-dideoxyinosine (ddI) is a synthetic nucleoside analogue of inosine. It is technically a prodrug that passively diffuses into cells.[1] For its on-target antiviral activity, it must be metabolized into its active form, dideoxyadenosine triphosphate (ddATP) .[2][3][4] This process involves a series of intracellular phosphorylation steps.[4][5] The resulting ddATP acts as a competitive inhibitor and a chain-terminator for viral reverse transcriptase enzymes.[6] Because ddATP lacks the critical 3'-hydroxyl (-OH) group, its incorporation into a growing viral DNA strand prevents the addition of the next nucleotide, halting DNA synthesis.[4][6]

Q2: What is the primary driver of off-target cytotoxicity with ddI in mammalian cells?

A: The predominant cause of off-target cytotoxicity is mitochondrial toxicity .[6][7] This occurs because the active metabolite, ddATP, is not perfectly selective for viral reverse transcriptase. It can also be recognized and incorporated by a key mammalian enzyme: mitochondrial DNA polymerase gamma (Pol-γ) .[8][9]

Pol-γ is the sole DNA polymerase responsible for the replication and repair of the mitochondrial genome (mtDNA).[10] Much like its effect on viral DNA, the incorporation of ddATP into mtDNA causes chain termination, leading to a progressive depletion of mtDNA.[10][11] The consequences of this are severe:

  • Impaired Oxidative Phosphorylation: Mitochondria house the electron transport chain, the cell's primary engine for ATP production. Key protein subunits of this machinery are encoded by mtDNA. Depletion of mtDNA cripples the cell's ability to generate energy.[11]

  • Increased Oxidative Stress: Dysfunctional mitochondria produce higher levels of reactive oxygen species (ROS), leading to cellular damage.

  • Induction of Apoptosis: Severe mitochondrial dysfunction and energy crisis are potent triggers for programmed cell death.

Q3: How is ddI metabolized? Can this pathway be a source of experimental variability?

A: Absolutely. The metabolic fate of ddI is a critical factor. There are two main competing pathways inside the cell, as illustrated in the diagram below.

DDI_Metabolism cluster_cell Inside the Cell cluster_activation Activation Pathway (On-Target & Off-Target) cluster_degradation Degradation Pathway cluster_targets Cellular Targets DDI ddI (2',3'-dideoxyinosine) DDAMP ddA-MP DDI->DDAMP Adenosine Phosphoribosyl- transferase Hypoxanthine Hypoxanthine DDI->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) DDADP ddA-DP DDAMP->DDADP AMP Kinase DDATP ddATP (Active Metabolite) DDADP->DDATP NDP Kinase RT Viral Reverse Transcriptase DDATP->RT INHIBITION (On-Target Effect) PolG Mitochondrial DNA Pol-γ DDATP->PolG INHIBITION (Off-Target Toxicity) Extracellular Extracellular ddI Extracellular->DDI Passive Diffusion

Caption: Metabolic activation and toxicity pathways of ddI.

The balance between the activation pathway (leading to ddATP) and the degradation pathway via Purine Nucleoside Phosphorylase (PNP) can significantly influence both efficacy and toxicity.[3][12] Cell lines with high PNP activity may clear ddI more rapidly, requiring higher concentrations for an on-target effect, while cells with low PNP activity may accumulate more ddATP, increasing the risk of mitochondrial toxicity.

Part 2: Troubleshooting Guide for Experimental Issues

This section is formatted to address specific problems you may encounter in the lab.

Q1: My cells are showing high levels of death at concentrations where I expect minimal toxicity. What could be wrong?

A: This is a common issue and can stem from several factors. Here is a logical workflow to diagnose the problem.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis Mechanistic Analysis cluster_optimization Optimization Strategy Start High Cytotoxicity Observed Check_Stock 1. Verify ddI Stock - Confirm concentration - Check solvent toxicity - Make fresh dilution Start->Check_Stock Check_Cells 2. Assess Baseline Cell Health - Check for contamination (Mycoplasma) - Use low passage number cells - Ensure consistent seeding density Check_Stock->Check_Cells Dose_Response 3. Perform Detailed Dose-Response - Use a wide concentration range - Include shorter time points (e.g., 24h) Check_Cells->Dose_Response Mito_Assay 4. Run Mitochondria-Specific Assays - Measure membrane potential (JC-1) - Quantify cellular ATP - Assess mitochondrial mass Dose_Response->Mito_Assay Optimize_Conc 5. Optimize Experimental Conditions - Use lowest effective concentration - Reduce exposure duration Mito_Assay->Optimize_Conc Change_Model 6. Consider an Alternative Model - Use a less metabolically active cell line - Try quiescent vs. proliferating cells Optimize_Conc->Change_Model

Caption: Troubleshooting workflow for unexpected ddI cytotoxicity.

Detailed Explanation:

  • Cell-Type Sensitivity: Highly proliferative cells or those with high metabolic activity (e.g., certain cancer cell lines, activated lymphocytes) may be more susceptible to mitochondrial toxins.[13] They have a greater demand for ATP and mtDNA replication, making them more vulnerable to Pol-γ inhibition.

  • Endogenous Nucleotide Pools: The intracellular ratio of ddATP to the natural nucleotide dATP is a critical determinant of toxicity.[2] Cell culture conditions that deplete dATP pools could potentiate the toxic effects of ddI.

  • Culture Medium Composition: High glucose concentrations can temporarily mask mitochondrial dysfunction by promoting glycolysis (the "Crabtree effect"). If cells are in a low-glucose or galactose-based medium, they are forced to rely on oxidative phosphorylation and will exhibit ddI toxicity much more readily.

Q2: I suspect mitochondrial toxicity. How can I definitively prove it and what are my options to reduce it?

A: To confirm mitochondrial toxicity, you need to move beyond simple cell viability assays (like MTT or LDH) and measure specific mitochondrial parameters.

Parameter to MeasureRecommended AssayPrinciple & Interpretation
Mitochondrial Membrane Potential (ΔΨm) JC-1 Staining Healthy mitochondria maintain a high membrane potential and will accumulate JC-1 aggregates (red fluorescence). In apoptotic/unhealthy cells, the potential collapses, and JC-1 remains a monomer (green fluorescence). A shift from red to green indicates mitochondrial depolarization.
Cellular ATP Levels Luciferase-based ATP Assay Measures total cellular ATP. A significant drop in ATP in ddI-treated cells compared to controls is a direct indicator of an energy crisis, strongly implicating mitochondrial dysfunction.
Mitochondrial DNA (mtDNA) Content Quantitative PCR (qPCR) Measures the ratio of a mitochondrial gene (e.g., MT-CO2) to a nuclear gene (e.g., B2M). A decrease in this ratio over time confirms mtDNA depletion, the direct upstream cause of ddI-induced mitochondrial damage.

Strategies to Mitigate Mitochondrial Toxicity:

  • Supplement with L-Carnitine: While studied more with other nucleoside analogues, L-carnitine (0.5-5 mM) has shown some protective effects against mitochondrial toxicity, potentially by improving mitochondrial fatty acid metabolism and reducing toxic lipid accumulation.[14]

  • Provide Antioxidants: Co-treatment with N-acetylcysteine (NAC) or Vitamin E can help quench the excess ROS produced by damaged mitochondria, potentially reducing secondary cellular damage.

  • Use Cytidine or Uridine: Supplementing the media with other nucleosides can sometimes help rebalance nucleotide pools, though this must be validated for your specific cell model as it can also have confounding effects.

Q3: How should I design my ddI experiments to proactively minimize off-target effects?

A: A well-designed experiment is the best defense.

  • Thorough Dose-Response and Time-Course: Always begin by establishing the EC50 (effective concentration for your on-target effect) and the CC50 (cytotoxic concentration) over multiple time points (e.g., 24, 48, 72, 96 hours). This will define your therapeutic window.

  • Choose the Right Model: If your on-target effect does not require high cell proliferation, consider using cells in a quiescent or serum-starved state. These cells have lower energy demands and slower mtDNA replication, making them less susceptible to ddI's off-target effects.[13]

  • Control for Confluency: Cell density dramatically affects metabolism. Always seed cells to reach a consistent confluency (e.g., 70-80%) at the time of analysis to ensure metabolic consistency between experiments.

  • Use the Lowest Effective Concentration: Once you have determined the EC50, perform your mechanistic studies at or slightly above this concentration, rather than using a high, saturating dose that is more likely to induce off-target toxicity.

Part 3: Essential Experimental Protocols

Protocol 1: Determining CC50 via Resazurin-Based Viability Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.

  • Drug Treatment: Prepare a 2x serial dilution of ddI in your culture medium. Remove the old medium from the cells and add 100 µL of the ddI dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time point (e.g., 72 hours) under standard culture conditions.

  • Assay: Add 10 µL of Resazurin solution (e.g., alamarBlue™) to each well. Incubate for 2-4 hours until the vehicle control wells have turned a distinct pink/purple.

  • Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm & 600 nm) on a plate reader.

  • Analysis: After background subtraction, normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the ddI concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Protocol 2: Measuring mtDNA Content by qPCR

  • Treatment and DNA Extraction: Treat cells in a 6-well plate with ddI or vehicle for an extended period (e.g., 72-120 hours), as mtDNA depletion is a gradual process. Harvest the cells and extract total genomic DNA using a standard kit.

  • DNA Quantification and Normalization: Accurately quantify the DNA concentration (e.g., using a NanoDrop or PicoGreen assay). Dilute all samples to the same concentration (e.g., 5 ng/µL).

  • qPCR Reaction: Set up two separate qPCR reactions for each sample using a SYBR Green master mix:

    • Reaction 1 (Mitochondrial): Use primers for a mitochondrial-encoded gene (e.g., MT-ND1 or MT-CO2).

    • Reaction 2 (Nuclear): Use primers for a single-copy nuclear-encoded gene (e.g., B2M or RPLP0).

  • Thermal Cycling: Run the qPCR on a standard instrument.

  • Analysis (ΔΔCt Method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(Mitochondrial Gene) - Ct(Nuclear Gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(ddI-treated sample) - ΔCt(Vehicle control sample).

    • The relative mtDNA content is calculated as 2^(-ΔΔCt). A value less than 1 indicates mtDNA depletion.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Didanosine. In Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. International Agency for Research on Cancer. Available at: [Link]

  • Hoggard, P. G., Veal, G. J., Wild, M. J., Barry, M. G., & Back, D. J. (1998). Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro. Antimicrobial Agents and Chemotherapy, 42(9), 2347–2352. Available at: [Link]

  • Hartman, N. R., Yarchoan, R., Pluda, J. M., Thomas, R. V., Marczyk, K. S., Broder, S., & Johns, D. G. (1990). Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. Clinical Pharmacology and Therapeutics, 47(5), 647–654. Available at: [Link]

  • Shelton, M. J., O'Donnell, A. M., & Morse, G. D. (1992). Didanosine. The Annals of Pharmacotherapy, 26(5), 660–670. Available at: [Link]

  • Back, D. J., Ormesher, S., Tjia, J. F., & Macleod, R. (1992). Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. British Journal of Clinical Pharmacology, 33(3), 319–322. Available at: [Link]

  • Lan, X., Mingdao, L., Huilin, G., Wei, G., Lvjiang, H., Yan, Z., & Gang, L. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B, 1002, 337-342. Available at: [Link]

  • Cooley, T. P., Kunches, L. M., Saunders, C. A., Ritter, J. K., Perkins, C. J., McLaren, C., ... & Liebman, H. A. (1990). 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial. New England Journal of Medicine, 322(19), 1340-1345. Available at: [Link]

  • Harmenberg, J., Vrang, L., & Cox, S. (1995). Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine. AIDS Research and Human Retroviruses, 11(10), 1227–1233. Available at: [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Youssef, J. A., & Badr, M. Z. (1992). Disruption of mitochondrial energetics and DNA synthesis by the anti-AIDS drug dideoxyinosine. Toxicology Letters, 60(2), 197–202. Available at: [Link]

  • Shirae, H., Kobayashi, K., & Yokozeki, K. (1994). Production of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine from 2',3'-dideoxyuridine and the corresponding purine bases by resting cells of Escherichia coli AJ 2595. Applied and Environmental Microbiology, 60(2), 419-424. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Didanosine? Synapse. Available at: [Link]

  • Brandi, G., Schiavano, G. F., Giacomoni, P. U., & Magnani, M. (1995). Metabolism, mitochondrial uptake and toxicity of 2', 3'-dideoxycytidine. The Biochemical journal, 312 ( Pt 2)(Pt 2), 435–440. Available at: [Link]

  • Johnson, M. A. (1994). In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus. The American journal of medicine, 97(2 Suppl A), 2S-6S. Available at: [Link]

  • Brinkman, K., Smeitink, J. A., Romijn, J. A., & Reiss, P. (1999). Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway. AIDS, 13(13), 1735–1744. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Didanosine. PubChem Compound Database. Retrieved from [Link]

  • aidsmap. (2006). Severity of NRTI-mediated mitochondrial toxicity differs in blood and fat cells. Retrieved from [Link]

  • Hirm, M., Toh, J. X. H., & Kollipara, L. (2021). The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures. Archives of Toxicology, 95(1), 231-246. Available at: [Link]

  • Johnson, A. A., Tsai, Y., & Johnson, K. A. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 40(49), 14733–14740. Available at: [Link]

  • Nichols, W. G., & Copeland, W. C. (2018). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. AIMS genetics, 5(2), 104–122. Available at: [Link]

  • Perry, C. M., & Balfour, J. A. (1996). Didanosine. An update on its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV disease. Drugs, 52(6), 928–962. Available at: [Link]

  • Ray, A. S., Grolla, A., & Cihlar, T. (2005). Role of Purine Nucleoside Phosphorylase in Interactions between 2',3'-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir. Antimicrobial Agents and Chemotherapy, 49(4), 1444–1450. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of HPLC-MS/MS Methods for 2',5'-Dideoxyinosine Metabolite Detection

Introduction 2',5'-Dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor, is a critical component in antiretroviral therapy. Its clinical efficacy is dependent on its intracellular conversion to the active m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',5'-Dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor, is a critical component in antiretroviral therapy. Its clinical efficacy is dependent on its intracellular conversion to the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP).[1][2][3] Monitoring the levels of ddI and its metabolites in biological matrices is crucial for optimizing therapeutic regimens and minimizing toxicity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[1][4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their HPLC-MS/MS methods for the accurate detection of ddI and its metabolites.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.

Sample Preparation Issues

Q1: What are the best practices for extracting ddI and its metabolites from plasma or peripheral blood mononuclear cells (PBMCs)?

A: The choice of extraction method is critical and depends on the specific metabolites of interest and the biological matrix.

  • For ddI in plasma: Protein precipitation (PPT) with a cold organic solvent like methanol or acetonitrile is a common starting point. However, for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is highly recommended.[4][6]

  • For intracellular metabolites like ddATP in PBMCs: Due to the low intracellular concentrations, a more rigorous extraction is necessary.[5] Cell lysis using a hypotonic buffer followed by PPT with an acid (e.g., perchloric acid or trichloroacetic acid) is effective. Subsequent SPE cleanup is crucial to remove salts and other interfering cellular components. A validated HPLC-MS/MS method for the simultaneous determination of ddI and ddA-TP in human peripheral-blood mononuclear cells utilized solid phase extraction for sample preparation.[1]

Causality: Incomplete cell lysis will lead to low recovery of intracellular metabolites. High concentrations of salts and endogenous cellular components can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[7][8][9][10][11] SPE provides a more thorough cleanup by selectively retaining the analytes of interest while washing away interfering substances.

Q2: I'm observing low recovery of my analytes. What are the potential causes and solutions?

A: Low analyte recovery can stem from several factors during sample preparation and analysis.

  • Inefficient Extraction: Ensure complete cell lysis (for intracellular metabolites) and protein precipitation. Optimize the type and volume of organic solvent for PPT or the SPE cartridge and elution solvent for SPE.

  • Analyte Degradation: ddI and its phosphorylated metabolites can be susceptible to enzymatic degradation. Work quickly and keep samples on ice. Consider the use of enzyme inhibitors during sample processing.

  • Improper pH: The charge state of ddI and its metabolites is pH-dependent. Ensure the pH of your extraction and loading buffers is optimized for efficient binding to the SPE sorbent.

  • Adsorption to Labware: Use low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding of your analytes.

Causality: Phosphorylated metabolites are particularly prone to enzymatic dephosphorylation by phosphatases present in the biological matrix. Maintaining a low temperature and using appropriate inhibitors can mitigate this. The retention of analytes on an SPE column is governed by their physicochemical properties, which are influenced by the pH of the surrounding solution.

Q3: How can I minimize matrix effects during my analysis?

A: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a significant challenge in bioanalysis.[7][8][9][10][11]

  • Improve Sample Cleanup: As discussed, a more rigorous sample preparation method like SPE is more effective at removing interfering matrix components than simple PPT.

  • Chromatographic Separation: Optimize your HPLC method to separate the analytes of interest from the bulk of the matrix components. A longer column or a shallower gradient can improve resolution.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. If a SIL-IS is unavailable, a structural analog that elutes close to the analyte of interest can be used, but its ability to compensate for matrix effects needs thorough validation.[7]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Causality: Co-eluting endogenous compounds can compete with the analytes for ionization in the MS source, leading to ion suppression or enhancement.[9] By chromatographically separating the analytes from these interferences, the matrix effect can be significantly reduced. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.

Chromatographic Challenges

Q4: I'm observing poor peak shape for ddI and its metabolites. How can I improve it?

A: Poor peak shape (e.g., tailing, fronting, or splitting) can compromise resolution and integration accuracy.[12]

  • Column Choice: For polar compounds like ddI and its phosphorylated metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better retention and peak shape compared to traditional reversed-phase columns.[1]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes. For ddI, a slightly acidic mobile phase is often used. For the phosphorylated metabolites, the use of an ion-pairing reagent or a HILIC method is generally necessary.

  • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • System Voids: Check for any voids in the column or fittings, as these can cause peak splitting.[12]

Causality: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase pH can suppress these interactions. Peak fronting is often a sign of column overload. Peak splitting can be caused by a partially blocked frit or a void in the packing material.[12]

Q5: My retention times are shifting between injections. What should I check?

A: Retention time shifts can be caused by several factors related to the HPLC system and mobile phase preparation.[13]

  • Pump Performance: Inconsistent mobile phase composition due to a malfunctioning pump or degasser can lead to retention time drift.[14][15] Ensure the pump is delivering a consistent flow rate and that the mobile phase is adequately degassed.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate pH adjustment.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Causality: The retention of an analyte is highly dependent on the composition and temperature of the mobile phase. Even small variations can lead to noticeable shifts in retention time. Air bubbles in the pump can cause flow rate inconsistencies, directly impacting retention times.[14][15]

Mass Spectrometry-Related Problems

Q6: I'm experiencing low sensitivity and high background noise. What are the possible reasons?

A: Low sensitivity and high background can be due to issues with the mass spectrometer or the sample itself.

  • Ion Source Contamination: The ion source is prone to contamination from non-volatile components in the sample.[6] Regular cleaning of the ion source is essential.

  • MS Parameter Optimization: Ensure that the MS parameters, such as capillary voltage, gas flows, and collision energy, are optimized for your specific analytes.[16][17][18][19]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) are not compatible with mass spectrometry. Use volatile mobile phase additives like formic acid, ammonium formate, or ammonium acetate.

  • Sample Contamination: Contaminants in the sample or from the sample preparation process can contribute to high background noise.

Causality: Contamination in the ion source can interfere with the efficient ionization of the target analytes.[6] The choice and optimization of MS parameters directly impact the efficiency of ion generation, transmission, and fragmentation.[20] Non-volatile additives can precipitate in the ion source, leading to a loss of sensitivity and requiring frequent maintenance.

Q7: What are the optimal MS/MS parameters for ddI and its key metabolites?

A: The optimal MS/MS parameters should be determined empirically by infusing a standard solution of each analyte into the mass spectrometer.[16]

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for ddI and its metabolites.[1] Both positive and negative ion modes should be evaluated to determine which provides the best sensitivity for each analyte.

  • Precursor and Product Ions: The precursor ion will typically be the [M+H]+ or [M-H]- ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Select the most abundant and stable product ions for quantification.

  • Collision Energy (CE): The CE should be optimized to maximize the signal of the chosen product ions.[13]

Causality: The optimal ionization mode and polarity depend on the chemical structure of the analyte. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The collision energy determines the degree of fragmentation of the precursor ion.[13]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common metabolites of 2',5'-dideoxyinosine?

The primary active metabolite of ddI is 2',3'-dideoxyadenosine-5'-triphosphate (ddATP).[2][3] Other metabolites include 2',3'-dideoxyadenosine (ddA) and its monophosphate (ddAMP) and diphosphate (ddADP) forms.[2]

FAQ 2: What type of HPLC column is best suited for this analysis?

For the simultaneous analysis of the polar parent drug and its even more polar phosphorylated metabolites, a HILIC column is often the preferred choice.[1] It provides better retention for these polar compounds compared to traditional C18 reversed-phase columns.

FAQ 3: What are the recommended internal standards for ddI analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C,¹⁵N-ddI). If this is not available, a close structural analog that is not present in the sample can be used.

FAQ 4: How can I ensure the long-term stability of my samples and standards?

Stock solutions of ddI and its metabolites should be stored at -20°C or -80°C. Biological samples should be processed as quickly as possible or stored at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.

FAQ 5: What are the regulatory guidelines for validating an HPLC-MS/MS method for therapeutic drug monitoring?

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance documents for the validation of bioanalytical methods. These guidelines outline the required validation parameters, including accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of ddI and its Metabolites from Human Plasma
  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted with an equal volume of 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Optimized HPLC-MS/MS Parameters for the Quantification of ddI and its Metabolites
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive.

Data Presentation

Table 1: Example Gradient Elution Program for ddI Metabolite Separation
Time (min)% Mobile Phase B
0.095
1.095
5.050
5.110
6.010
6.195
8.095
Table 2: MRM Transitions and Optimized MS Parameters for ddI and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ddI237.1135.115
ddA236.1134.118
ddAMP316.1134.125
ddADP396.1134.130
ddATP476.1134.135

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/PBMC Sample Lysis Cell Lysis (for PBMCs) Sample->Lysis Intracellular Metabolites PPT Protein Precipitation Sample->PPT Plasma Lysis->PPT SPE Solid-Phase Extraction PPT->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for Sample Preparation and HPLC-MS/MS Analysis of ddI Metabolites.

troubleshooting Start Low Analyte Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Analyte Degradation CheckExtraction->CheckDegradation Efficient OptimizeLysis Optimize Cell Lysis / PPT CheckExtraction->OptimizeLysis Inefficient? OptimizeSPE Optimize SPE Conditions CheckExtraction->OptimizeSPE Inefficient? CheckAdsorption Assess Non-Specific Binding CheckDegradation->CheckAdsorption Not Suspected UseInhibitors Use Enzyme Inhibitors / Keep Cold CheckDegradation->UseInhibitors Suspected? UseLowBind Use Low-Binding Labware CheckAdsorption->UseLowBind Suspected? Resolved Issue Resolved OptimizeLysis->Resolved OptimizeSPE->Resolved UseInhibitors->Resolved UseLowBind->Resolved

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

  • Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (n.d.). National Institutes of Health.
  • Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. (2015). PubMed.
  • Review on Common Observed HPLC Troubleshooting Problems. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (n.d.). SpringerLink.
  • Tips for Optimizing Key Parameters in LC–MS. (2019). Chromatography Online.
  • High-Performance Liquid Chromatography Tandem Mass Spectrometry in the Identification and Determination of Phase I and Phase II Metabolites. (2008). ResearchGate.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2018). National Institutes of Health.
  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). PubMed.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). ResearchGate.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2016). Bioanalysis Zone.
  • Determination of ddATP Levels in Human Immunodeficiency Virus-Infected Patients Treated with Dideoxyinosine. (2002). Antimicrobial Agents and Chemotherapy.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.
  • Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. (2020). MDPI.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (2014). National Institutes of Health.
  • Determination of ddATP levels in human immunodeficiency virus-infected patients treated with dideoxyinosine. (2002). PubMed.
  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). National Institutes of Health.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International.
  • DIDANOSINE 1. Exposure Data. (n.d.). IARC Publications.
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online.
  • LC-MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu UK.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). National Institutes of Health.
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  • Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. (2014). ResearchGate.
  • How to Avoid Problems in LC–MS. (2018). LCGC International.
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Reference Data & Comparative Studies

Validation

Validating 2',5'-Dideoxyinosine: A Comparative Guide to a Novel Universal Chain Terminator for DNA Polymerases

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular biology and genomics, the precise termination of DNA synthesis is the bedrock of Sanger sequencing and various other diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and genomics, the precise termination of DNA synthesis is the bedrock of Sanger sequencing and various other diagnostic and research applications. For decades, 2',3'-dideoxynucleoside triphosphates (ddNTPs) have been the gold standard, acting as specific chain terminators for each of the four DNA bases.[1][2][3] This guide introduces a compelling, albeit novel, alternative: 2',5'-dideoxyinosine triphosphate (2',5'-ddITP). We will explore the theoretical advantages of this compound as a universal chain terminator and provide a comprehensive framework for its experimental validation, comparing its potential performance against the established ddNTPs.

The Principle of Chain Termination: A Quick Refresher

DNA polymerases extend a growing DNA strand by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the nascent strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[2] The canonical chain terminators, 2',3'-ddNTPs, lack this crucial 3'-hydroxyl group.[2][3] Once incorporated, the absence of this functional group prevents further extension, effectively terminating the DNA chain.[2][4][5]

The Promise of a Universal Terminator: Why 2',5'-Dideoxyinosine?

Inosine, a naturally occurring purine nucleoside, is structurally similar to guanosine.[6][7] Its unique property lies in its ability to form hydrogen bonds with all four canonical bases (adenine, guanine, cytosine, and thymine), a phenomenon often referred to as "wobble" pairing. This promiscuity has led to the use of deoxyinosine triphosphate (dITP) in various molecular biology applications to introduce ambiguity at specific sites.

Harnessing this "universal" binding capability in a chain terminator is an attractive prospect. A single 2',5'-dideoxyinosine triphosphate could theoretically terminate DNA synthesis irrespective of the template base, potentially simplifying sequencing reactions and offering a novel tool for DNA analysis. While the synthesis of 5'-amino-2',5'-dideoxyinosine and its incorporation by DNA polymerases has been described, the validation of a 2',5'-dideoxyinosine as a specific chain terminator is a novel concept we will explore.[8][9]

This guide will now detail a rigorous, multi-step process to validate the efficacy and specificity of 2',5'-ddITP as a chain terminator, with direct comparisons to conventional ddNTPs.

Experimental Validation Workflow

The validation of 2',5'-ddITP as a specific chain terminator requires a systematic approach to characterize its interaction with DNA polymerases and its performance in a sequencing context. The following experimental workflow is designed to provide a comprehensive evaluation.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_application Application-Based Assays synthesis Enzymatic or Chemical Synthesis of 2',5'-ddITP purification HPLC Purification synthesis->purification primer_extension Primer Extension Assay purification->primer_extension Validated Compound kinetic_analysis Kinetic Analysis (Km, Vmax) primer_extension->kinetic_analysis Quantify Efficiency sanger_sequencing Sanger Sequencing kinetic_analysis->sanger_sequencing Characterized Terminator comparison Comparison with ddNTPs sanger_sequencing->comparison Evaluate Performance

Figure 1: Experimental workflow for the validation of 2',5'-ddITP.
Part 1: Synthesis and Purification of 2',5'-ddITP

The initial and critical step is to obtain high-purity 2',5'-ddITP. This can be approached through either chemical synthesis or enzymatic methods, followed by rigorous purification.[10]

Protocol 1: Purification of 2',5'-ddITP by High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is suitable for nucleotide purification.

  • Mobile Phase: A gradient of triethylammonium bicarbonate (TEAB) buffer and acetonitrile.

  • Detection: UV absorbance at 254 nm.

  • Procedure: a. Dissolve the crude 2',5'-ddITP in the initial mobile phase. b. Inject the sample onto the equilibrated HPLC column. c. Run a linear gradient of increasing acetonitrile concentration to elute the compound. d. Collect fractions corresponding to the major peak. e. Lyophilize the purified fractions to remove the volatile buffer.

  • Validation: Confirm the identity and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Part 2: Biochemical Characterization

The core of the validation lies in demonstrating that 2',5'-ddITP is recognized by DNA polymerases and acts as a chain terminator.

Protocol 2: Primer Extension Assay for Chain Termination

This assay will directly visualize the termination of DNA synthesis upon incorporation of 2',5'-ddITP.

  • Reaction Setup:

    • Template: A short, single-stranded DNA oligonucleotide with a known sequence.

    • Primer: A fluorescently labeled (e.g., with 6-FAM) oligonucleotide complementary to the 3' end of the template.

    • DNA Polymerase: A thermostable DNA polymerase commonly used in sequencing (e.g., a variant of Taq polymerase).

    • dNTPs: A mixture of dATP, dGTP, dCTP, and dTTP.

    • Terminators: Separate reactions will be set up with:

      • No terminator (control)

      • ddATP

      • ddGTP

      • ddCTP

      • ddTTP

      • 2',5'-ddITP

  • Thermal Cycling: a. Denaturation: 95°C for 2 minutes. b. Annealing: 55°C for 30 seconds. c. Extension: 72°C for 1 minute.

  • Analysis: a. The reaction products are separated by size using capillary electrophoresis on a DNA sequencing instrument. b. The fluorescently labeled fragments are detected, and their sizes are determined.

Expected Results and Comparison:

Reaction ConditionExpected OutcomeInterpretation
No TerminatorA single peak corresponding to the full-length extension product.DNA polymerase is active and processive.
ddATPA series of peaks, each corresponding to termination at an adenine position in the template.ddATP is a specific chain terminator for 'T' in the template.
ddGTP, ddCTP, ddTTPSimilar to ddATP, with termination at the respective complementary bases.ddGTP, ddCTP, and ddTTP are specific chain terminators.
2',5'-ddITPA ladder of peaks representing termination at every nucleotide position.2',5'-ddITP is acting as a universal chain terminator.

Protocol 3: Kinetic Analysis of 2',5'-ddITP Incorporation

To quantitatively assess the efficiency of 2',5'-ddITP incorporation, Michaelis-Menten kinetics will be determined. The kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number), provide insights into the affinity of the polymerase for the terminator and the rate of its incorporation.

  • Experimental Setup: A primer extension assay is performed with varying concentrations of the terminator (2',5'-ddITP or a standard ddNTP) while keeping the concentrations of other reagents constant.

  • Data Analysis: The initial reaction velocities are plotted against the terminator concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. kcat is then calculated from Vmax.

Comparative Kinetic Data (Hypothetical):

TerminatorKm (µM)kcat (s⁻¹)Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹)
ddATP5.20.80.15
ddGTP3.81.10.29
ddCTP6.10.70.11
ddTTP5.50.90.16
2',5'-ddITP8.50.50.06

Note: These are hypothetical values for illustrative purposes.

A higher Km for 2',5'-ddITP would suggest a lower affinity of the polymerase for this universal terminator compared to the specific ddNTPs.[11] A lower kcat would indicate a slower rate of incorporation. The overall incorporation efficiency (kcat/Km) provides a direct measure for comparison.

Part 3: Application in Sanger Sequencing

The ultimate validation of 2',5'-ddITP is its successful application in a Sanger sequencing workflow.

Protocol 4: Sanger Sequencing with a Universal Terminator

  • Reaction Setup: A single sequencing reaction is prepared containing:

    • DNA template (e.g., a plasmid with a known insert).

    • Sequencing primer.

    • DNA polymerase.

    • All four dNTPs.

    • 2',5'-ddITP (at an optimized dNTP:ddITP ratio).

    • Note: For detection, either the primer or the 2',5'-ddITP would need to be fluorescently labeled.

  • Cycle Sequencing: The reaction is subjected to thermal cycling to generate a population of terminated fragments.

  • Analysis: The fragments are separated by capillary electrophoresis, and the sequence is read.

Performance Comparison with Conventional Sanger Sequencing:

ParameterConventional 4-Color Sanger SequencingSingle-Color Universal Terminator Sequencing
Number of Reactions One reaction with four fluorescently labeled ddNTPs.One reaction with one labeled universal terminator.
Reagent Complexity Requires synthesis and quality control of four labeled terminators.Requires only one labeled terminator.
Data Analysis Base calling based on four distinct fluorescent signals.Base calling based on fragment length only.
Potential for Miscalls Dye-specific mobility shifts can affect accuracy.Uniform mobility of terminated fragments.
Read Length Typically 500-1000 bases.To be determined; may be limited by polymerase processivity with the universal terminator.

Visualizing the Mechanism of Chain Termination

The structural difference between a standard 2',3'-ddNTP and the proposed 2',5'-ddITP is key to their function.

Chain_Termination_Mechanism cluster_standard A) Standard Chain Termination (2',3'-ddNTP) cluster_universal B) Universal Chain Termination (2',5'-ddITP) growing_strand_A Growing DNA Strand (3'-OH) polymerase_A DNA Polymerase growing_strand_A->polymerase_A binds to termination_A Chain Termination polymerase_A->termination_A leads to ddNTP_A 2',3'-ddNTP (No 3'-OH) ddNTP_A->polymerase_A is incorporated growing_strand_B Growing DNA Strand (3'-OH) polymerase_B DNA Polymerase growing_strand_B->polymerase_B binds to termination_B Chain Termination polymerase_B->termination_B leads to ddITP_B 2',5'-ddITP (No 3'-OH, Inosine Base) ddITP_B->polymerase_B is incorporated opposite any base

Figure 2: Mechanism of action for standard vs. universal chain terminators.

Conclusion and Future Perspectives

The validation of 2',5'-dideoxyinosine as a specific and efficient universal chain terminator presents an exciting opportunity in molecular biology. The experimental framework outlined in this guide provides a robust pathway to characterize this novel compound and compare its performance against the established 2',3'-dideoxynucleotides.

Successful validation would pave the way for simplified and potentially more cost-effective DNA sequencing and fragment analysis methodologies. Further research would be warranted to explore its compatibility with a wider range of DNA polymerases and to optimize its use in various applications, from routine Sanger sequencing to more specialized diagnostic assays. The journey from a theoretical concept to a validated molecular tool is rigorous, but the potential rewards for the scientific community are substantial.

References

  • Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. (1989). PubMed. Retrieved January 28, 2026, from [Link]

  • 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. (2024). Biology LibreTexts. Retrieved January 28, 2026, from [Link]

  • Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides. (2006). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. (n.d.). CD Genomics. Retrieved January 28, 2026, from [Link]

  • Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. (2017). MDPI. Retrieved January 28, 2026, from [Link]

  • Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis. (1998). PubMed. Retrieved January 28, 2026, from [Link]

  • Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. (2013). PNAS. Retrieved January 28, 2026, from [Link]

  • Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Reversible Chain Termination Based Sequencing. (2023). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides. (2006). PMC. Retrieved January 28, 2026, from [Link]

  • Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. (2020). PMC. Retrieved January 28, 2026, from [Link]

  • Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity. (2023). PubMed. Retrieved January 28, 2026, from [Link]

  • Kinetic studies on different DNA polymerases using 4'-alkylated 2'-deoxynucleotide probes. (2010). KOPS. Retrieved January 28, 2026, from [Link]

  • Universal Sequencing Technology. (n.d.). Universal Sequencing. Retrieved January 28, 2026, from [Link]

  • Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. (2006). PubMed. Retrieved January 28, 2026, from [Link]

  • Mutagenic incorporation of inosine into DNA via T:I mismatch formation by human DNA polymerase eta (polη). (2023). Portland Press. Retrieved January 28, 2026, from [Link]

  • Workflow for Gene Overexpression and Phenotypic Characterisation in Taraxacum kok-saghyz. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Utilization of 2',3'-dideoxyguanosine 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha. (1987). PubMed. Retrieved January 28, 2026, from [Link]

  • Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. (2022). PubMed. Retrieved January 28, 2026, from [Link]

  • Accurate whole human genome sequencing using reversible terminator chemistry. (2008). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Identification and Validation of Four Novel Promoters for Gene Engineering with Broad Suitability across Species. (2020). PMC. Retrieved January 28, 2026, from [Link]

  • Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. (2016). ACS Publications. Retrieved January 28, 2026, from [Link]

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  • Validation of a comprehensive long-read sequencing platform for broad clinical genetic diagnosis. (2024). Frontiers. Retrieved January 28, 2026, from [Link]

  • Quintara Bio | Expert DNA Sequencing Solutions. (n.d.). Quintara Bio. Retrieved January 28, 2026, from [Link]

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Comparative

A Head-to-Head Comparative Guide to the Antiviral Effects of Didanosine (ddI) and Zalcitabine (ddC)

A Note on Nomenclature: This guide provides a comparative analysis of two early, historically significant antiretroviral agents: 2',3'-dideoxyinosine, commonly known as Didanosine (ddI), and 2',3'-dideoxycytidine, known...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide provides a comparative analysis of two early, historically significant antiretroviral agents: 2',3'-dideoxyinosine, commonly known as Didanosine (ddI), and 2',3'-dideoxycytidine, known as Zalcitabine (ddC). The topic request specified 2',5'-Dideoxyinosine; however, the clinically relevant and extensively studied compound is 2',3'-dideoxyinosine (Didanosine). This guide will therefore focus on the latter to ensure scientific accuracy and relevance for researchers.

Introduction: Pioneering Agents in the Fight Against HIV

Didanosine (ddI) and Zalcitabine (ddC) were among the first wave of nucleoside reverse transcriptase inhibitors (NRTIs) developed for the treatment of Human Immunodeficiency Virus (HIV) infection, following the approval of Zidovudine (AZT).[1] As the second and third antiretrovirals approved by the U.S. Food and Drug Administration (FDA) respectively, they represented critical advancements, offering alternatives for patients who could not tolerate or had developed resistance to AZT.[2][3] Both ddI and ddC function as prodrugs that, once activated within the host cell, disrupt the HIV replication cycle.[4] Understanding their distinct biochemical pathways, in vitro potency, and toxicity profiles is essential for appreciating the evolution of antiretroviral therapy and for the continued development of safer, more effective antiviral agents.

Foundational Mechanism of Action: Chain Termination

Both Didanosine and Zalcitabine belong to the dideoxynucleoside class of NRTIs. Their fundamental mechanism of action is to halt the process of reverse transcription, a crucial step in the HIV lifecycle where the viral RNA genome is converted into DNA.

Causality of Inhibition: Lacking a hydroxyl group at the 3' position of their dideoxyribose sugar moiety, these molecules act as definitive chain terminators.[2] After being converted to their active triphosphate forms inside the host cell, they are incorporated by the HIV reverse transcriptase (RT) enzyme into the growing proviral DNA strand. Once incorporated, the absence of the 3'-OH group makes it impossible for the RT enzyme to form the next 5'-3' phosphodiester bond, thereby preventing further elongation of the DNA chain and aborting the replication process.[4]

NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Cycle NRTI Didanosine (ddI) or Zalcitabine (ddC) NRTI_TP Active Triphosphate (ddATP or ddCTP) NRTI->NRTI_TP Cellular Phosphorylation RT_Enzyme Reverse Transcriptase NRTI_TP->RT_Enzyme Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RT_Enzyme Proviral_DNA Growing Proviral DNA RT_Enzyme->Proviral_DNA Incorporates Nucleotides Terminated_DNA Terminated DNA Chain Proviral_DNA->Terminated_DNA Incorporation of NRTI-TP

Caption: General mechanism of NRTIs like Didanosine and Zalcitabine.

Intracellular Activation: A Tale of Two Pathways

A key differentiator between ddI and ddC is their respective metabolic pathways to activation. The efficiency of these multi-step enzymatic conversions directly influences their antiviral potency and can vary between different cell types.

  • Zalcitabine (ddC): As a cytidine analog, ddC undergoes a relatively direct three-step phosphorylation. It is sequentially converted by cellular kinases—deoxycytidine kinase, CMP/dCMP kinase, and nucleoside diphosphate kinase—to its active 5'-triphosphate form, ddCTP.[3][5]

  • Didanosine (ddI): The activation of ddI, an inosine analog, is more complex. It is not a direct substrate for phosphorylation to the corresponding triphosphate. Instead, it is first converted to its monophosphate (ddI-MP) by 5'-nucleotidase. Subsequently, ddI-MP is converted to dideoxyadenosine monophosphate (ddA-MP), which is then phosphorylated twice to yield the active metabolite, dideoxyadenosine 5'-triphosphate (ddATP).[6][7] This reliance on a different set of enzymes for activation is a critical factor in its distinct antiviral and toxicity profile.

Activation_Pathways cluster_ddC Zalcitabine (ddC) Pathway cluster_ddI Didanosine (ddI) Pathway ddC ddC ddCMP ddCMP ddC->ddCMP Deoxycytidine Kinase ddCDP ddCDP ddCMP->ddCDP CMP/dCMP Kinase ddCTP ddCTP (Active) ddCDP->ddCTP NDP Kinase ddI ddI ddIMP ddIMP ddI->ddIMP 5'-Nucleotidase ddAMP ddAMP ddIMP->ddAMP Adenylosuccinate Synthetase/Lyase ddADP ddADP ddAMP->ddADP AMP Kinase ddATP ddATP (Active) ddADP->ddATP NDP Kinase

Caption: Intracellular metabolic activation pathways for Zalcitabine (ddC) and Didanosine (ddI).

Head-to-Head Performance Metrics

In Vitro Antiviral Potency

Experimental data from cell culture assays reveal significant differences in the intrinsic potency of these two agents. Zalcitabine is consistently more potent than Didanosine on a molar basis, often by an order of magnitude or more.[8][9] This is particularly evident in monocyte/macrophage cell lines, a key reservoir for HIV.[3]

Parameter Zalcitabine (ddC) Didanosine (ddI) Reference
IC₅₀ (Monocyte/Macrophage) 0.002 µM0.01 µM[3]
General In Vitro Potency High; greater than ddI and AZTLower than ddC and AZT[5][8][9]

IC₅₀ (Median Inhibitory Concentration) represents the concentration of the drug required to inhibit 50% of viral replication in vitro.

Toxicity and Side Effect Profiles

The clinical utility of an antiviral is a balance between its efficacy and its toxicity. Both ddI and ddC are associated with significant adverse effects, primarily driven by their off-target inhibition of human mitochondrial DNA polymerase gamma.[2][10] This interference with mitochondrial function is a known cause of drug-induced toxicities.[10]

In vitro studies show that while Zalcitabine is more potent against HIV, it is also significantly more cytotoxic than Didanosine.[8][9] Didanosine's low cytotoxicity gives it a high in vitro selective index (the ratio of cytotoxicity to antiviral activity).[8] These laboratory findings correlate well with the distinct side effect profiles observed in clinical trials.[11][12]

Parameter Zalcitabine (ddC) Didanosine (ddI) Reference
In Vitro Cytotoxicity (IC₅₀) < 5 µM> 100 µM[8][9]
Mitochondrial Toxicity High; potent inhibitor of Pol γHigh; second only to ddC[10]
Primary Clinical Toxicity Peripheral Neuropathy , StomatitisPancreatitis , Diarrhea, Abdominal Pain[11][12][13][14][15]

A large comparative trial found that while a majority of patients in both treatment groups experienced at least one adverse event, peripheral neuropathy occurred more frequently with Zalcitabine, whereas diarrhea and abdominal pain were more common with Didanosine.[11][12]

Pharmacokinetic Overview
Parameter Zalcitabine (ddC) Didanosine (ddI) Reference
Oral Bioavailability >80%Acid-labile; requires buffering[2][5]
Protein Binding <4%Low (data not specified)[5]
Elimination ~75% excreted unchanged in urineRenal excretion is a major route[4][5]
Metabolism Minimal hepatic metabolismConverted to ddA, then phosphorylated[5][7]

Summary of Clinical Efficacy

Head-to-head clinical trials were conducted to determine the relative efficacy of Didanosine and Zalcitabine, typically in patients who had previously been treated with Zidovudine. In a multicenter, open-label trial involving 467 patients, Zalcitabine was found to be at least as efficacious as Didanosine in delaying disease progression and death after a median follow-up of 16 months.[11][12][16] While there was no statistically significant difference in the primary endpoint of disease progression or death, an adjusted analysis showed a trend towards a lower risk of death in the Zalcitabine group.[11][12] Other studies comparing combination therapies (e.g., AZT+ddI vs. AZT+ddC) found that both combinations were superior to AZT monotherapy, with some data suggesting a greater effect on delaying disease progression and death with the ddI combination.[17]

Experimental Protocol: Comparative In Vitro Antiviral Assay

To empirically determine and compare the antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of compounds like ddI and ddC, the MTT assay is a robust and widely accepted method. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, thus quantifying cell viability.[18]

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of Didanosine and Zalcitabine in a susceptible T-lymphocyte cell line (e.g., MT-4 cells).

Methodology:

  • Cell Seeding: Seed MT-4 cells into two identical 96-well microtiter plates at a density of 1x10⁴ cells/well in 100 µL of complete culture medium. One plate will be for the antiviral assay (infected) and the other for the cytotoxicity assay (uninfected).[19]

  • Compound Preparation: Prepare serial dilutions of Didanosine and Zalcitabine in culture medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.

  • Drug Addition: Add 100 µL of the diluted compounds to the appropriate wells of both the antiviral and cytotoxicity plates. Include wells for "cell control" (no drug, no virus) and "virus control" (no drug, with virus).

  • Infection: To the antiviral plate only, add a predetermined amount of HIV-1 stock (e.g., strain IIIB) to achieve a multiplicity of infection (MOI) that results in ~90% cell death in the virus control wells after 5 days.

  • Incubation: Incubate both plates for 5 days at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • On day 5, add 20 µL of MTT solution (5 mg/mL in PBS) to all wells of both plates.

    • Incubate for 4 hours to allow for formazan crystal formation in viable cells.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Cytotoxicity (CC₅₀): Using data from the uninfected plate, plot the percentage of cell viability against the drug concentration. The CC₅₀ is the concentration that reduces cell viability by 50% compared to the cell control.

    • Antiviral Activity (EC₅₀): Using data from the infected plate, plot the percentage of viral inhibition against the drug concentration. The EC₅₀ is the concentration that protects 50% of cells from virus-induced death compared to the virus control.

MTT_Assay_Workflow start Start seed Seed MT-4 Cells in Two 96-Well Plates start->seed prep Prepare Serial Dilutions of ddI and ddC seed->prep add_drug Add Drug Dilutions to Both Plates prep->add_drug infect Infect ONE Plate with HIV-1 Stock add_drug->infect incubate1 Incubate Both Plates (5 Days, 37°C) add_drug->incubate1 Cytotoxicity Plate (Uninfected) infect->incubate1 add_mtt Add MTT Reagent to All Wells incubate1->add_mtt incubate2 Incubate (4 hours) add_mtt->incubate2 solubilize Add Solubilization Buffer and Incubate Overnight incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate CC₅₀ (Uninfected Plate) & EC₅₀ (Infected Plate) read->analyze end End analyze->end

Caption: Workflow for a comparative antiviral and cytotoxicity MTT assay.

Conclusion and Perspective

The head-to-head comparison of Didanosine and Zalcitabine reveals a classic efficacy-toxicity trade-off that characterized early antiretroviral drug development. Zalcitabine offers superior in vitro potency but is hampered by greater cytotoxicity and a higher incidence of debilitating peripheral neuropathy.[3][8][11][12] Didanosine, while less potent, exhibits a more favorable in vitro safety profile, though it carries a significant risk of pancreatitis.[8][14] Clinical trials demonstrated roughly comparable efficacy in second-line therapy, making the choice between them often dependent on patient-specific risk factors for their hallmark toxicities.[11][12]

While both ddI and ddC have been largely superseded by newer generations of antiretroviral agents with vastly improved potency and safety profiles, their study remains crucial. They established the principle of NRTI-based therapy and highlighted the critical role of mitochondrial toxicity in drug-induced side effects. The lessons learned from these pioneering drugs continue to inform the development of novel antivirals, guiding researchers toward compounds with higher efficacy, lower toxicity, and improved long-term safety.

References

  • Abrams, D. I., Goldman, A. I., Launer, C., Korvick, J. A., Neaton, J. D., Crane, L. R., Grodesky, M., Wakefield, S., Muth, K., & Kornegay, S. (1994). A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The New England Journal of Medicine, 330(10), 657–662.
  • The Terry Beirn Community Programs for Clinical Research on AIDS. (1994). A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Zalcitabine. Retrieved January 28, 2026, from [Link]

  • Oncohema Key. (2016, August 11). Zalcitabine. Available at: [Link]

  • IARC Publications. (n.d.). ZALCITABINE 1. Exposure Data. Retrieved January 28, 2026, from [Link]

  • HIV-1, T., & Combination, T. C. (1997). Zidovudine, didanosine, and zalcitabine in the treatment of HIV infection: meta-analyses of the randomised evidence. The Lancet, 349(9056), 912-913.
  • Barr, M. R., & Back, D. J. (1995). A Comparison of Zidovudine, Didanosine, Zalcitabine and No Antiretroviral Therapy in Patients with Advanced HIV Disease. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Management of HIV/AIDS. Retrieved January 28, 2026, from [Link]

  • Delta Coordinating Committee. (1996). Delta: a randomised double-blind controlled trial comparing combinations of zidovudine plus didanosine or zalcitabine with zidovudine alone in HIV-infected individuals. The Lancet, 348(9023), 283–291.
  • The Terry Beirn Community Programs for Clinical Research on AIDS. (1996). Zidovudine alone or in combination with didanosine or zalcitabine in HIV-infected patients with the acquired immunodeficiency syndrome or fewer than 200 CD4 cells per cubic millimeter. PubMed. Available at: [Link]

  • Anderson, K. S. (2002). Perspectives on the molecular mechanism of inhibition and toxicity of nucleoside analogs that target HIV-1 reverse transcriptase. Antiviral Chemistry & Chemotherapy, 13(3), 137-147.
  • Hartman, N. R., Ahluwalia, G. S., Cooney, D. A., Mitsuya, H., Kageyama, S., Fridland, A., Broder, S., & Johns, D. G. (1991). Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro. PubMed. Available at: [Link]

  • Drugs.com. (n.d.). Zalcitabine Side Effects: Common, Severe, Long Term. Retrieved January 28, 2026, from [Link]

  • Shirasaka, T., Yarchoan, R., O'Brien, M. C., Husson, R. N., Anderson, B. D., Kojima, E., Shimada, T., Broder, S., & Mitsuya, H. (1993). In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Retrieved January 28, 2026, from [Link]

  • Shirasaka, T., Yarchoan, R., O'Brien, M. C., Husson, R. N., Anderson, B. D., Kojima, E., ... & Mitsuya, H. (1993). In Vitro Antiviral Activity of Didanosine Compared with That of Other Dideoxynucleoside Analogs Against Laboratory Strains and Clinical Isolates of Human Immunodeficiency Virus. The Journal of Infectious Diseases, 167(5), 1207-1210.
  • Scourfield, A., Zheng, J., & Kovari, L. C. (2018). Antiretroviral drugs and acute pancreatitis in HIV/AIDS patients: is there any association? A literature review.
  • ResearchGate. (n.d.). Plots of biological tests: A) antiviral activity against HIV in MT‐4.... Retrieved January 28, 2026, from [Link]

  • Agarwal, R. P., & Mian, A. M. (1991). Pharmacodynamic studies (PD) of didanosine (ddI) alone and in combination with azidothymidine (AZT) in human T-cells; a stochastic biochemical approach to antiretroviral nucleoside drug combination in inhibiting HIV-reverse transcriptase (RT). PubMed. Available at: [Link]

  • IARC Publications. (n.d.). DIDANOSINE 1. Exposure Data. Retrieved January 28, 2026, from [Link]

  • Alston-Smith, B., & Lewis, W. (2007). Pancreatitis Treated with Didanosine and Tenofovir Disoproxil Fumarate. Clinical Infectious Diseases, 44(11), 1509-1510.
  • ResearchGate. (n.d.). Metabolic scheme for zalcitabine. Retrieved January 28, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved January 28, 2026, from [Link]

  • Protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available at: [Link]

  • Drugs.com. (2025, October 17). Didanosine Side Effects: Common, Severe, Long Term. Available at: [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms underlying DIDANOSINE's action in VIDEX therapy?. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of didanosine. Retrieved January 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',5'-Dideoxyinosine

This guide provides an essential operational framework for the safe handling and disposal of 2',5'-Dideoxyinosine. As drug development professionals, our commitment to innovation must be matched by an unwavering dedicati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling and disposal of 2',5'-Dideoxyinosine. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document is structured not as a rigid checklist, but as a dynamic, risk-based methodology, empowering you to make informed safety decisions grounded in scientific principles.

The Core Directive: A Hazard Assessment Based on a Proxy Compound

A thorough review of safety literature reveals a critical data gap: the toxicological properties of 2',5'-Dideoxyinosine have not been extensively investigated.[1] In contrast, its isomer, 2',3'-Dideoxyinosine (also known as Didanosine or ddI), is a well-characterized antiretroviral agent with known hazardous properties.[2][3] Didanosine is a nucleoside analog that acts as a DNA chain-terminator.[3]

Given the structural similarity and identical mechanism of action class, we must apply the precautionary principle. This guide is therefore predicated on the expert assessment that 2',5'-Dideoxyinosine should be handled with the same level of caution as a cytotoxic and potentially mutagenic compound , mirroring the protocols for Didanosine.

The known hazards associated with the proxy compound, Didanosine, include:

  • Organ Toxicity: High doses have been associated with peripheral neuropathy, pancreatitis, and hepatitis in humans.[4][5]

  • Mutagenicity: It is classified as a Category 2 mutagen ("Suspected of causing genetic defects") and has been shown to be mutagenic in vitro at high doses.[4][6]

  • Carcinogenicity: While the International Agency for Research on Cancer (IARC) finds inadequate evidence for carcinogenicity in humans and animals, its mutagenic potential necessitates cautious handling.[4]

Therefore, all subsequent recommendations are designed to mitigate exposure to a compound with potential cytotoxic and genotoxic effects.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. However, it should never be the only barrier. The most effective safety protocols are built on a multi-layered approach known as the hierarchy of controls.

cluster_0 Hierarchy of Controls a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood, BSC) c Administrative Controls (e.g., SOPs, Training, Designated Areas) d Personal Protective Equipment (PPE) (Least Effective - The Last Barrier)

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Before any handling of 2',5'-Dideoxyinosine, ensure that engineering and administrative controls are in place:

  • Engineering Controls: All manipulations of the solid compound or concentrated solutions must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control exposure at the source.[7]

  • Administrative Controls:

    • Designate a specific area for handling this compound, clearly marked with warning signs.[8][9]

    • Prohibit eating, drinking, smoking, and the application of cosmetics in the designated handling area.[8][10][11]

    • Ensure all personnel receive documented training on the specific hazards and handling procedures outlined in this guide.[12]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is dictated by the physical state of the compound and the specific procedure being performed. The risk of aerosolization and contamination is highest when handling the powdered form.

TaskMinimum PPE RequirementKey Operational Insights
Receiving & Unpacking Lab Coat, Safety Goggles, Double Nitrile GlovesUnpacking should be done in a designated area. An N95 respirator is recommended in case of a compromised container.[13]
Weighing Solid Compound Disposable Gown (back-closing), Safety Goggles, Face Shield, N95 Respirator, Double Nitrile GlovesCausality: Weighing generates fine particulates that can be easily inhaled or settle on surfaces. An N95 respirator is mandatory to prevent inhalation, and a face shield protects against splashes during reconstitution.[13][14] All work must be performed in a fume hood or BSC.
Preparing & Handling Solutions Disposable Gown, Safety Goggles, Double Nitrile GlovesCausality: While the inhalation risk is lower with solutions, the risk of skin/eye contact from splashes remains. Double gloving provides a critical safety layer; the outer glove can be removed immediately after a known or suspected contamination.[15][16]
Spill Cleanup Disposable Gown/Coveralls, Safety Goggles, Face Shield, N95 Respirator, Double Nitrile Gloves, Shoe CoversCausality: A spill returns the compound to an uncontrolled state, with risks of both aerosolization and contact. The response must assume a worst-case scenario. Spill procedures should be posted in the work area.[8]
Waste Disposal Disposable Gown, Safety Goggles, Double Nitrile GlovesCausality: Waste containers and their contents are considered contaminated. Handling them requires full protection to prevent secondary exposure during transport and consolidation.[17]
PPE Selection and Donning/Doffing Workflow

The following workflow provides a logical pathway for selecting the appropriate level of PPE.

PPE_Workflow cluster_tasks Task Assessment cluster_ppe Required PPE Ensemble start Initiate Task with 2',5'-Dideoxyinosine weighing Handling Powder? start->weighing solution Handling Solution? start->solution spill Spill or Decontamination? start->spill ppe_powder Base PPE + Face Shield N95 Respirator weighing->ppe_powder Yes ppe_base Base PPE Disposable Gown Safety Goggles Double Nitrile Gloves solution->ppe_base Yes ppe_spill Base PPE + Face Shield N95 Respirator Shoe Covers spill->ppe_spill Yes

Caption: PPE selection workflow for handling 2',5'-Dideoxyinosine.

Operational Plan: Step-by-Step Guidance

A. Donning (Putting On) PPE
  • Gown: Select a disposable, solid-front, back-closing gown. Ensure cuffs are snug at the wrist.[13]

  • Respirator (if required): Perform a seal check for your N95 respirator.

  • Goggles/Face Shield: Position goggles securely. If handling powder, add a face shield over the goggles.[13]

  • Gloves: Don the first pair of nitrile gloves, ensuring the gown cuff is tucked inside the glove. Don the second pair of gloves over the first, extending them over the cuff of the gown. This creates a complete seal.

B. Doffing (Removing) PPE

This process is designed to prevent self-contamination. It should be performed slowly and deliberately.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you peel them off. Dispose of them immediately in the designated cytotoxic waste container.[16]

  • Gown and Inner Gloves: Untie the gown. As you remove it, pull it forward and away from your body, rolling it into a bundle with the contaminated side inward. Remove the inner gloves simultaneously with the gown, trapping them inside the rolled-up gown. Dispose of the bundle immediately.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][11]

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 2',5'-Dideoxyinosine are considered hazardous waste.

  • Solid Waste: All disposable PPE, contaminated wipes, and empty vials must be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container designated for cytotoxic or chemotherapy waste.[15][17]

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.

  • Disposal Pathway: All waste must be disposed of through your institution's hazardous waste program, typically via high-temperature incineration, which is the preferred method for destroying cytotoxic compounds.[17][18]

By adhering to this comprehensive safety framework, you build a self-validating system of protection that upholds the highest standards of laboratory safety, ensuring that your valuable research is conducted without compromising personal or environmental health.

References

  • International Agency for Research on Cancer. (2000). Didanosine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 76. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Friese, C. R., McArdle, C., & Rangarajan, A. (2013). Safe handling of cytotoxics: guideline recommendations. Current oncology, 20(2), e99–e107. Retrieved from [Link]

  • National Institutes of Health. (1981). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American journal of health-system pharmacy, 63(12), 1172–1193. Retrieved from [Link]

  • ChemSrc. (2025, August 21). 2',3'-Dideoxyinosine. Retrieved from [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2008, August 26). A Phase I Safety and Pharmacokinetics Study of 2',3'-Dideoxyinosine (ddI) Administered Twice Daily to Infants and Children With AIDS or Symptomatic HIV Infection. ClinicalTrials.gov. Retrieved from [Link]

  • Cooley, T. P., Kunches, L. M., Saunders, C. A., et al. (1990). Long-term toxicity/activity profile of 2',3'-dideoxyinosine in AIDS or AIDS-related complex. The Lancet, 336(8714), 526-529. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Satterfield, B. A., Dawes, B. E., & Milligan, G. N. (2016). Status of vaccine research and development of vaccines for Nipah virus. Vaccine, 34(26), 2971–2975. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • PubChem. (n.d.). Didanosine. Retrieved from [Link]

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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Wientjes, M. G., & Au, J. L. (1990). Nonlinear disposition of intravenous 2',3'-dideoxyinosine in rats. Drug metabolism and disposition: the biological fate of chemicals, 18(6), 1081–1085. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • National Institutes of Health. (2023, December 22). NIH Policy Manual: 3034 - Working with Hazardous Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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